molecular formula C7H11BrO2 B1601702 Methyl 1-bromocyclopentane-1-carboxylate CAS No. 51572-54-4

Methyl 1-bromocyclopentane-1-carboxylate

Cat. No.: B1601702
CAS No.: 51572-54-4
M. Wt: 207.06 g/mol
InChI Key: YGWINKVROAENAL-UHFFFAOYSA-N
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Description

Methyl 1-bromocyclopentane-1-carboxylate (CAS 51572-54-4) is a valuable building block in organic synthesis, with a molecular formula of C 7 H 11 BrO 2 and an average mass of 207.067 Da [ 1]. This compound serves as a key precursor for the generation of reactive intermediates. Its primary research application is demonstrated in the Reformatsky reaction, where it reacts with 1-aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones to synthesize complex heterocyclic systems [ 2]. This specific reaction enables the efficient construction of 6-substituted 4-(2-aryl-2-oxoethyl)-2H,4H-spiro[chromene-3,1'-cyclopentan]-2-ones—molecular architectures of significant interest in medicinal and materials chemistry [ 2]. The reaction mechanism has been further elucidated through DFT/TZVP quantum chemical calculations, underscoring the compound's utility in method development and mechanistic studies [ 2]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-bromocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWINKVROAENAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501530
Record name Methyl 1-bromocyclopentane-1-carboxylate
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Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51572-54-4
Record name Methyl 1-bromocyclopentane-1-carboxylate
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Record name methyl 1-bromocyclopentane-1-carboxylate
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Foundational & Exploratory

Thermodynamic stability of cyclic alpha-bromo esters

Thermodynamic Stability of Cyclic -Bromo Esters: A Technical Guide

Part 1: Executive Summary & Core Directives

Scope: This guide analyzes the conformational dynamics, chemical stability, and epimerization pathways of cyclic

Key Technical Insight: The stability of cyclic

dipole minimizationsteric hindrance
  • Conformational Stability: The thermodynamic ratio of conformers (

    
    ).
    
  • Chemical Stability: The kinetic resistance to dehydrobromination (elimination to

    
    -unsaturated lactones).
    

Part 2: Conformational Analysis & Thermodynamic Preferences

The "Ketone Effect" and Dipole Minimization

Unlike cyclohexane systems where steric bulk dictates an equatorial preference,

axial (or pseudo-axial)
  • Dipole Repulsion: The carbonyl group (

    
    ) and the carbon-bromine bond (
    
    
    ) both possess strong dipole moments. In the equatorial conformer, these dipoles are roughly parallel, leading to significant electrostatic repulsion. The axial conformer orients them in a more anti-parallel fashion, reducing the net dipole moment and lowering the energy state.
  • Generalized Anomeric Effect: There is a stabilizing hyperconjugative interaction between the lone pair of the ester oxygen (

    
    ) and the antibonding orbital of the C-Br bond (
    
    
    ). This overlap is geometrically optimal when the C-Br bond is axial (anti-periplanar to the lone pair).
Ring-Size Specifics
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Butyrolactones (5-Membered)
  • Conformation: These rings adopt an envelope (

    
    )  or twist (
    
    
    )
    conformation.
  • Preference: The

    
    -bromo substituent prefers the pseudo-axial  orientation.
    
  • Thermodynamics: The barrier to ring inversion is low (

    
     2-3 kcal/mol), resulting in rapid equilibration at room temperature. However, the pseudo-axial conformer is thermodynamically favored by 
    
    
    0.5–1.0 kcal/mol due to the dipole effects described above.

-Valerolactones (6-Membered)
  • Conformation: These adopt a half-chair or distorted boat conformation to accommodate the planarity of the ester linkage (

    
    ).
    
  • Instability: The 6-membered ring possesses greater conformational flexibility than the 5-membered ring. This flexibility allows the ring to easily access a conformation where the

    
    -proton and the 
    
    
    -bromine are anti-periplanar (180° dihedral angle). This alignment perfectly satisfies the stereoelectronic requirement for E2 elimination , making
    
    
    -bromo-
    
    
    -valerolactones inherently unstable and prone to spontaneous dehydrobromination to form
    
    
    -unsaturated lactones.
Quantitative Data Summary
Parameter

-Bromo-

-Butyrolactone

-Bromo-

-Valerolactone
Primary Conformer Pseudo-axial (Dipole controlled)Axial (Dipole controlled)
Ring Conformation Envelope / TwistHalf-Chair / Distorted Boat
Chemical Stability High (Resistant to elimination)Low (Prone to elimination)
Elimination Product 2(5H)-Furanone (requires base/heat)5,6-Dihydro-2H-pyran-2-one (spontaneous)
Dominant Electronic Effect Dipole-Dipole RepulsionAnti-periplanar overlap (Kinetic instability)

Part 3: Mechanistic Pathways (Epimerization & Elimination)

The following Graphviz diagram illustrates the competing pathways: thermodynamic equilibration (Epimerization) versus kinetic decomposition (Elimination).

GFigure 1: Mechanistic divergence between epimerization (blue) and elimination (red).cluster_0Thermodynamic Control (Epimerization)cluster_1Kinetic Instability (Elimination)CisCis-Isomer(Kinetic Product)EnolatePlanar EnolateIntermediateCis->EnolateDeprotonation (Base)Unsatα,β-UnsaturatedLactoneCis->UnsatSlow EliminationEnolate->CisReversibleTransTrans-Isomer(Thermodynamic Product)Enolate->TransReprotonation(Steric Control)Trans->UnsatE2 Elimination(Anti-periplanar H-Br)

Caption: Epimerization occurs via the planar enolate, while elimination requires specific orbital alignment (anti-periplanar).

Epimerization Protocol

For substituted lactones (e.g.,


  • Mechanism: Proton abstraction at the

    
    -carbon creates a planar enolate. Reprotonation occurs from the less hindered face.
    
  • Thermodynamic Product: The isomer where the bromine is trans to the largest ring substituent (e.g., a

    
    -methyl group) is generally favored to minimize 1,3-diaxial-like interactions, despite the dipole preference.
    

Part 4: Experimental Protocols

Protocol 1: Assessing Thermodynamic Stability via NMR

This protocol determines the equilibrium ratio (

Materials:

  • Deuterated Solvent:

    
     (non-polar, favors intramolecular dipoles) or 
    
    
    (polar, stabilizes dipoles).
  • Catalyst:

    
     (1,8-Diazabicyclo[5.4.0]undec-7-ene) or catalytic 
    
    
    (generated in situ).

Workflow:

  • Dissolution: Dissolve 50 mg of the pure

    
    -bromo lactone in 0.6 mL of 
    
    
    .
  • Initial Scan: Acquire a quantitative

    
    -NMR (relaxation delay 
    
    
    ). Integrate the
    
    
    -proton signal (typically
    
    
    4.2–4.8 ppm).
  • Equilibration: Add 0.05 equivalents of DBU.

  • Monitoring: Incubate at 25°C. Acquire spectra at t=1h, 6h, and 24h.

  • Analysis:

    • Watch for the appearance of a new

      
      -proton signal (epimerization).
      
    • Critical Warning: Watch for the appearance of alkene protons (

      
       6.0–7.5 ppm). If these appear, elimination  is competing with epimerization. This is diagnostic of low chemical stability (common in 
      
      
      -lactones).
Protocol 2: Synthesis of -Bromo- -Butyrolactone (High Stability Route)

To avoid the instability issues of the


  • Reagents:

    
    -Butyrolactone (1.0 eq), 
    
    
    (0.1 eq),
    
    
    (1.0 eq).
  • Bromination: Heat mixture to 100°C for 4 hours. The

    
     generates the enol-bromide intermediate which reacts with 
    
    
    .
  • Workup (Crucial): Do not distill at atmospheric pressure. The high heat will trigger dehydrobromination.

  • Purification: Vacuum distillation (< 5 mmHg) is required to keep the pot temperature below 80°C.

    • Target BP: ~108°C at 15 mmHg.

Part 5: References

  • Conformational Analysis of Lactones:

    • Title: "Conformational analysis of methyl

      
      -butyrolactones by NMR"
      
    • Source: National Institutes of Health (NIH) / PubMed

    • URL:[Link]

  • Instability of

    
    -Lactones: 
    
    • Title: "A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of

      
      -bromolactones"
      
    • Source: Beilstein Journal of Organic Chemistry

    • URL:[Link]

  • Synthesis and Polymerization Applications:

    • Title: "Establishing

      
      -bromo-
      
      
      -butyrolactone as a platform for synthesis of functional aliphatic polyesters"
    • Source: Polymer Chemistry (RSC)

    • URL:[Link]

  • Dipole Effects in Cyclic Esters:

    • Title: "On the low volatility of cyclic esters: an infrared spectroscopy comparison"

    • Source: Physical Chemistry Chemical Physics (PCCP)

    • URL:[Link]

  • General Reactivity of

    
    -Bromo Esters: 
    
    • Title: "Alpha-Brominated Ester Definition - Organic Chemistry Key Term"

    • Source: Fiveable

    • URL:[Link]

Technical Guide: Methyl 1-Bromocyclopentane-1-Carboxylate as a Precursor for Quaternary Amino Acids

[1]

Executive Summary

Methyl 1-bromocyclopentane-1-carboxylate represents a critical class of

1-aminocyclopentane-1-carboxylic acidCycloleucineAcpc11

This guide details the technical pathways to convert this sterically hindered tertiary bromide into a quaternary amine, addressing the primary synthetic challenge: overcoming the thermodynamic preference for E2 elimination over nucleophilic substitution at the quaternary center.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Structure Cyclopentane ring with Br and COOMe at C1
Molecular Formula

Molecular Weight 207.07 g/mol
Key Reactivity Tertiary electrophile; Reformatsky reagent precursor; Prone to E2 elimination
Storage 2-8°C, inert atmosphere (Argon/Nitrogen), light-sensitive

Synthetic Challenges: The Quaternary Carbon Dilemma

The transformation of this compound into an amino acid requires replacing the bromine atom with a nitrogen source.[1] However, the C1 position is a tertiary carbon flanked by an electron-withdrawing ester group.[1]

The Competition: Substitution ( ) vs. Elimination ( )
  • Standard Nucleophiles (e.g.,

    
    , 
    
    
    ):
    Due to high steric hindrance, basic nucleophiles act as Brønsted bases, abstracting a
    
    
    -proton from the cyclopentane ring. This leads to rapid E2 elimination , yielding methyl 1-cyclopentenecarboxylate (the alkene) rather than the desired amino ester.
  • 
     Constraint:  Backside attack is geometrically blocked by the ring structure and the ester group.
    
  • Solution: Successful amination requires

    
    -type pathways  (stabilizing the carbocation) or non-basic nucleophiles  (e.g., Azides with Lewis acids) to suppress elimination.[1]
    

Strategic Pathways to Quaternary Amino Acids

Pathway A: The Azide Route (Lewis Acid Catalyzed)

This is the most reliable method for introducing nitrogen at a tertiary center without elimination.

  • Activation: A Lewis acid (e.g.,

    
    , 
    
    
    ) complexes with the ester carbonyl or the leaving group, facilitating the departure of Bromine.
  • Substitution: Trimethylsilyl azide (

    
    ) acts as a non-basic source of azide (
    
    
    ).[1] The reaction proceeds via an ion-pair mechanism that favors substitution over elimination.[1]
  • Reduction: The resulting tertiary azide is reduced to the amine via Staudinger reduction (

    
    ) or catalytic hydrogenation (
    
    
    ).
Pathway B: The Ritter Reaction

Exploits the stability of the tertiary carbocation generated from the bromide.

  • Carbocation Formation: Treatment with a strong acid or Lewis acid generates the tertiary carbocation.

  • Nitrile Trapping: Acetonitrile (

    
    ) attacks the carbocation to form a nitrilium ion.
    
  • Hydrolysis: Aqueous workup converts the intermediate to an acetamido ester, which is then hydrolyzed to the free amino acid.

Experimental Protocols

Protocol 1: Synthesis of the Precursor (Hell-Volhard-Zelinsky Variation)

Note: If not purchased commercially, the precursor is synthesized from cyclopentanecarboxylic acid.[1]

  • Reagents: Cyclopentanecarboxylic acid (1.0 eq), Bromine (

    
    , 1.1 eq), 
    
    
    (cat.), Methanol.
  • Bromination: Heat acid with

    
     and 
    
    
    at 70-80°C for 4 hours. The reaction proceeds via the acyl bromide enol.
  • Esterification: Cool the mixture to 0°C and slowly add excess Methanol. Stir at RT for 2 hours.

  • Workup: Quench with aqueous

    
    , extract with DCM, dry over 
    
    
    , and distill under vacuum.
  • Validation:

    
     NMR shows disappearance of the 
    
    
    -proton signal.
Protocol 2: Conversion to Cycloleucine via Azidation

Target: Methyl 1-aminocyclopentane-1-carboxylate[1]

Step 1: Azidation

  • Setup: Flame-dried flask under Argon.

  • Mix: Dissolve this compound (10 mmol) in anhydrous DCM (20 mL).

  • Catalyst: Add

    
     (0.5 eq) or 
    
    
    (1.0 eq) at 0°C.
  • Reagent: Dropwise addition of Trimethylsilyl azide (

    
    , 1.5 eq).
    
  • Reaction: Allow to warm to RT and stir for 24 hours. Monitor by IR: Look for strong Azide peak at ~2100 cm⁻¹.[1]

  • Workup: Quench with water, extract with DCM. Purify via flash chromatography (Silica, Hexane/EtOAc).

Step 2: Staudinger Reduction

  • Mix: Dissolve the azido ester in THF/Water (10:1).

  • Reagent: Add Triphenylphosphine (

    
    , 1.2 eq). Evolution of 
    
    
    gas will be observed.
  • Hydrolysis: Stir for 12 hours. The intermediate iminophosphorane hydrolyzes to the amine.

  • Isolation: Acidify with 1M HCl to extract

    
     into organics; the amino ester remains in the aqueous phase. Basify aqueous phase and extract with DCM to obtain the amino ester.
    

Step 3: Final Hydrolysis

  • Hydrolysis: Reflux the amino ester in 6M HCl for 4 hours.

  • Purification: Concentrate and crystallize from Ethanol/Ether to obtain 1-aminocyclopentane-1-carboxylic acid hydrochloride .

Visualization: Reaction Logic Flow

GStartMethyl 1-bromocyclopentane-1-carboxylateEliminationPathway: Elimination (E2)Result: Methyl 1-cyclopentenecarboxylateStart->Elimination Basic Nucleophiles(NaOMe, NH3)SubstitutionPathway: Substitution (SN1/Lewis Acid)Result: Quaternary Center FormationStart->Substitution Non-basic Nucleophiles(TMS-N3, Lewis Acid)CarbocationIntermediate:Tertiary CarbocationSubstitution->CarbocationTransientAzideIntermediate:Methyl 1-azidocyclopentane-1-carboxylateFinalProductTarget:1-Aminocyclopentane-1-carboxylic acid (Cycloleucine)Azide->FinalProduct1. Reduction (H2/Pd)2. HydrolysisCarbocation->AzideAzide Attack

Figure 1: Decision tree for synthetic pathways. Red path indicates the common failure mode (elimination); Green path indicates the successful Lewis-acid mediated substitution strategy.[1]

References

  • Hell-Volhard-Zelinsky Reaction Context

    • PrepChem. "Synthesis of 1-Bromo-1-cyclopentanecarboxylic acid." Available at: [Link]

  • Azide Substitution on Tertiary Carbons

    • S. S. K.[1] & P. A. S. (2010).[2] "Synthesis and Reactivity of alpha-Azido Acylals." Andrews University. Available at: [Link][1]

    • Master Organic Chemistry. "Reactions of Azides - Substitution, Reduction, Rearrangements."[1] Available at: [Link]

  • Reformatsky Reactivity of the Precursor

    • Shurov, S. et al. (2014). "Reaction of this compound with zinc and 3-aryl-2-cyanoprop-2-enamides." Russian Journal of Organic Chemistry. Available at: [Link]

  • Cycloleucine Applications

    • Matrix Fine Chemicals. "1-Aminocyclopentane-1-carboxylic acid Data Sheet."[1] Available at: [Link][1]

An In-depth Technical Guide to the Chemical Reactivity Profile of Tertiary Bromides in Cyclopentane Rings

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of tertiary bromides situated within a cyclopentane ring. This class of compounds holds significant relevance in medicinal chemistry and drug development due to the prevalence of the cyclopentane motif in bioactive molecules. We will delve into the core mechanistic pathways, namely unimolecular substitution (SN1) and elimination (E1), which dominate the reactivity of these sterically hindered substrates. A critical examination of the factors influencing reaction outcomes—including carbocation stability, solvent effects, and the interplay of nucleophilicity versus basicity—will be presented. Furthermore, this guide will explore the stereochemical implications of these reactions and provide detailed, field-proven experimental protocols for key transformations. The content is tailored for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical space.

Introduction: The Significance of the Tertiary Cyclopentyl Bromide Motif

The cyclopentane ring is a ubiquitous structural element in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. When a bromine atom is attached to a tertiary carbon center within this ring, a unique reactivity profile emerges. The inherent steric hindrance around the reaction center largely precludes bimolecular (SN2, E2) pathways, making unimolecular reactions the predominant routes.

Understanding and controlling the reactivity of tertiary cyclopentyl bromides is paramount for medicinal chemists. These compounds serve as crucial intermediates for introducing diverse functionalities and for constructing more complex molecular architectures. This guide aims to provide the foundational knowledge and practical insights necessary to effectively utilize these building blocks in a research and development setting.

Core Mechanistic Pathways: A Duality of Reactivity

The reactivity of tertiary bromides in cyclopentane rings is fundamentally governed by the formation of a carbocation intermediate. This initial, rate-determining step is the departure of the bromide leaving group, a process heavily influenced by the surrounding chemical environment. Once formed, this planar, sp2-hybridized carbocation is susceptible to attack by either a nucleophile (SN1 pathway) or a base (E1 pathway), often leading to a mixture of substitution and elimination products.[1]

The SN1 (Unimolecular Nucleophilic Substitution) Pathway

The SN1 mechanism is a two-step process initiated by the ionization of the carbon-bromine bond to form a tertiary cyclopentyl carbocation.[2] This step is typically the slowest and, therefore, the rate-determining step of the reaction. The stability of this carbocation is a critical factor influencing the reaction rate.[3][4] In the second step, a nucleophile attacks the electrophilic carbocation to form the substitution product.

Key Characteristics of the SN1 Pathway:

  • Rate Law: The reaction rate is dependent only on the concentration of the substrate (the tertiary cyclopentyl bromide).

  • Carbocation Intermediate: The reaction proceeds through a planar carbocation, which can be attacked from either face.[5]

  • Stereochemistry: If the tertiary carbon is a stereocenter, the SN1 reaction typically leads to a mixture of retention and inversion of configuration, often resulting in racemization. However, the formation of an "intimate ion pair" between the carbocation and the departing bromide ion can shield one face of the carbocation, leading to a slight excess of the inversion product.[5][6]

  • Solvent Effects: Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions. They stabilize the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy.[2][7][8]

The E1 (Unimolecular Elimination) Pathway

Competing with the SN1 pathway is the E1 elimination reaction. Following the formation of the same tertiary cyclopentyl carbocation intermediate, a weak base (which can be the solvent itself) abstracts a proton from a carbon atom adjacent (β-carbon) to the positively charged carbon.[1] The electrons from the C-H bond then form a new π-bond, resulting in an alkene.

Key Characteristics of the E1 Pathway:

  • Shared Rate-Determining Step: The E1 reaction shares the same initial carbocation formation step as the SN1 reaction, and thus has the same rate law.[7]

  • Regioselectivity: When there are multiple types of β-hydrogens, the E1 reaction often follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.

  • Influence of Heat: Elimination reactions are generally favored at higher temperatures. This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination pathway.[1]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Tertiary Cyclopentyl Bromide Tertiary Cyclopentyl Bromide Tertiary Cyclopentyl Carbocation Tertiary Cyclopentyl Carbocation Tertiary Cyclopentyl Bromide->Tertiary Cyclopentyl Carbocation Rate-Determining Step (Loss of Br-) SN1 Product (Substitution) SN1 Product (Substitution) Tertiary Cyclopentyl Carbocation->SN1 Product (Substitution) Nucleophilic Attack (e.g., ROH) E1 Product (Elimination) E1 Product (Elimination) Tertiary Cyclopentyl Carbocation->E1 Product (Elimination) Proton Abstraction by Base (e.g., ROH)

Caption: Competing SN1 and E1 Pathways for a Tertiary Cyclopentyl Bromide

Factors Influencing Reactivity and Product Distribution

The outcome of a reaction involving a tertiary cyclopentyl bromide is a delicate balance of several interconnected factors. A thorough understanding of these allows for the strategic control of product formation.

Carbocation Stability

The stability of the intermediate carbocation is the single most important factor governing the rate of both SN1 and E1 reactions.[9] Tertiary carbocations are significantly more stable than their secondary and primary counterparts due to two main electronic effects:

  • Inductive Effects: The alkyl groups attached to the positively charged carbon are electron-donating, which helps to disperse the positive charge and stabilize the carbocation.[4][9]

  • Hyperconjugation: The overlap of the filled C-H or C-C σ-orbitals on adjacent carbons with the empty p-orbital of the carbocation also delocalizes the positive charge, leading to increased stability.[9]

The cyclopentane ring itself contributes to the stability of the tertiary carbocation. While cyclopentane does have some ring strain (a combination of angle strain and torsional strain), it is significantly less than that of smaller rings like cyclopropane and cyclobutane.[10][11] The near-planar geometry of the carbocation intermediate is reasonably well-accommodated by the five-membered ring.

Solvent Effects: The Reaction Medium's Crucial Role

The choice of solvent has a profound impact on the rates and product ratios of SN1 and E1 reactions. As previously mentioned, polar protic solvents are ideal for promoting these pathways.[2][12]

Solvent PropertyEffect on SN1/E1 ReactionsRationale
Polarity Increases reaction rate.Polar solvents stabilize the charged transition state and the carbocation intermediate, lowering the activation energy.[2]
Protic Nature Favors SN1/E1.The ability to form hydrogen bonds solvates the leaving group (bromide ion), facilitating its departure.[8] It also solvates the nucleophile, reducing its nucleophilicity and disfavoring competing SN2 reactions.[13]
Nucleophilicity vs. Basicity: Directing the Carbocation's Fate

Once the carbocation is formed, its fate is determined by the nature of the attacking species. It is crucial to distinguish between nucleophilicity and basicity:

  • Basicity refers to the ability of a species to abstract a proton.[14][15]

  • Nucleophilicity describes the ability of a species to attack an electron-deficient carbon atom.[14][16]

While there is often a correlation, they are not the same. Steric hindrance, for instance, can significantly impact nucleophilicity without having as large an effect on basicity.[14]

Reagent TypePredominant ReactionExample
Strong Nucleophile, Weak Base SN1 (favored over E1)I-, Br-, HS-
Weak Nucleophile, Weak Base SN1 and E1 competeH2O, ROH (alcohols)
Strong, Sterically Hindered Base E1 (strongly favored)Potassium tert-butoxide (t-BuOK)

G Start Tertiary Cyclopentyl Bromide Condition1 Reaction Conditions: Weak Nucleophile/Base (e.g., ROH, H2O) Start->Condition1 Condition2 Temperature? Condition1->Condition2 Yes Outcome2 E1 Product Favored Condition2->Outcome2 High Outcome3 SN1 Product Favored Condition2->Outcome3 Low Outcome1 Mixture of SN1 and E1 Products Outcome2->Outcome1 Outcome3->Outcome1

Caption: Decision-Making Flowchart for Tertiary Cyclopentyl Bromide Reactivity

Stereochemical Considerations

When the tertiary carbon bearing the bromine atom is a stereocenter, the stereochemical outcome of the reaction provides valuable mechanistic insight. The formation of a planar carbocation intermediate means that the nucleophile can attack from either the top or bottom face.

  • Ideal Scenario: In a perfectly free carbocation, this would lead to a 50:50 mixture of enantiomers (a racemic mixture), with complete loss of stereochemical information.

  • Reality (The Intimate Ion Pair): In practice, the departing bromide anion can linger near the front face of the carbocation, forming an "intimate ion pair."[5] This transiently shields that face from nucleophilic attack, leading to a preferential attack from the back side. The result is often a slight excess of the product with inverted stereochemistry compared to the starting material.[6] The degree of inversion versus retention is highly dependent on the solvent, with more dissociating solvents leading to less inversion.[17]

Synthetic Applications and Experimental Protocols

The predictable, albeit competitive, reactivity of tertiary cyclopentyl bromides makes them valuable precursors in organic synthesis.

Solvolysis Reactions

Solvolysis, where the solvent acts as the nucleophile, is a common reaction for these substrates.[6] For example, the solvolysis of 1-bromo-1-methylcyclopentane in ethanol yields both the substitution product (1-ethoxy-1-methylcyclopentane) and elimination products (1-methylcyclopentene and methylenecyclopentane).[18]

Experimental Protocol: Solvolysis of 1-Bromo-1-methylcyclopentane in Ethanol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-1-methylcyclopentane (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (e.g., 20 volumes) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for a period determined by reaction monitoring (e.g., 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: The resulting crude product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of substitution to elimination products. The products can be separated by fractional distillation or column chromatography.

Grignard Reagent Formation

Tertiary cyclopentyl bromides can be converted into the corresponding Grignard reagents, which are powerful carbon nucleophiles for forming new carbon-carbon bonds.

Experimental Protocol: Preparation of Cyclopentylmagnesium Bromide

CAUTION: This reaction is highly exothermic and must be performed under strictly anhydrous conditions.

  • Apparatus Preparation: All glassware must be oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup: Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. Add a small crystal of iodine as an initiator.

  • Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask to cover the magnesium turnings.

  • Initiation: Add a small portion of a solution of the tertiary cyclopentyl bromide (1.0 eq) in anhydrous ether/THF from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required.

  • Addition: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the gray, cloudy mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.

  • Usage: The resulting Grignard reagent is typically used immediately in a subsequent reaction.

Conclusion

The chemical reactivity of tertiary bromides in cyclopentane rings is dominated by unimolecular SN1 and E1 pathways, proceeding through a common carbocation intermediate. The competition between these two pathways is a nuanced interplay of substrate structure, solvent polarity and proticity, the nucleophilic versus basic character of the reagent, and temperature. By understanding and manipulating these factors, researchers and drug development professionals can effectively harness the synthetic potential of this important class of compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the rational design and execution of synthetic strategies involving tertiary cyclopentyl bromides.

References

  • Master Organic Chemistry. (2026, January 22). 3 Factors That Stabilize Carbocations. [Link]

  • Quora. (2023, June 14). In polar protic solvent, do the SN1 and E1 reaction for the same tertiary alkyl halide have equal rates?. [Link]

  • Master Organic Chemistry. (2012, June 6). Nucleophilicity vs. Basicity. [Link]

  • Unknown. RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS. [Link]

  • Scribd. Factors Influencing Carbocation Stability. [Link]

  • OpenOChem Learn. SN1 - Effect of the Solvent. [Link]

  • Fiveable. (2025, August 15). 7.9 Carbocation Structure and Stability - Organic Chemistry. [Link]

  • Quora. (2014, July 20). Organic Chemistry: What are the differences between nucleophilicity and basicity?. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Unknown. Nucleophilicity and Basicity Factors in Organic Reactions. [Link]

  • Glasp. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry | Video Summary and Q&A. [Link]

  • ResearchGate. Effects of polar-protic solvents at the first step of SN 1 and E1 reactions. [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]

  • Chemistry Steps. (2025, July 1). SN1 vs E1 Reactions. [Link]

  • ResearchGate. (2025, August 10). Solvent Effects on the Steric Course of the Solvolysis of Tertiary Acyclic Derivatives. [Link]

  • YouTube. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. [Link]

  • Chegg. (2022, October 28). Solved S 1 1 substitution and E1 elimination frequently. [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Chemistry LibreTexts. (2019, December 30). 8.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

Sources

The Architecture of Strained Intermediates: A Technical Guide to Brominated Cycloalkane Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter the challenge of building complex, rigid molecular architectures. In modern drug discovery and organic synthesis, strained cyclic systems—specifically brominated cycloalkane carboxylates—serve as unparalleled building blocks. Their unique combination of ring strain, electrophilic alpha-carbons, and orthogonally reactive functional groups makes them indispensable for synthesizing spirocyclic scaffolds and enantiopure therapeutics.

This whitepaper deconstructs the history, mechanistic principles, and self-validating protocols required to master these powerful synthetic intermediates.

Historical Evolution: From Elemental Discovery to Strained Scaffolds

The foundational chemistry of brominated organic compounds traces back to 1825–1826, when chemists Antoine Balard and Carl Jacob Löwig independently discovered elemental bromine while studying natural salt waters[1]. However, the ability to selectively introduce bromine into organic frameworks required decades of refinement.

The critical breakthrough occurred in the late 19th century with the development of the Hell-Volhard-Zelinsky (HVZ) reaction, which allowed for the selective alpha-halogenation of carboxylic acids[2]. Early synthetic efforts primarily focused on linear aliphatic chains. It was only with the advent of advanced medicinal chemistry that researchers recognized the unique reactivity patterns of brominated cycloalkane carboxylates[3]. The synthesis of strained derivatives, such as 1-bromocyclobutane carboxylic acid (CAS 32122-23-9) and methyl 1-bromocyclopentane-1-carboxylate (CAS 51572-54-4), emerged as a direct response to the pharmaceutical industry's need for rigid, spirocyclic building blocks[3][4].

Mechanistic Grounding: The Alpha-Bromination Pathway

To successfully synthesize alpha-bromo cycloalkane carboxylates, one must understand the kinetic barriers of direct halogenation. Direct bromination of a carboxylic acid is notoriously slow because acids do not readily undergo enolization.

The HVZ reaction bypasses this barrier through a catalytic or stoichiometric activation step. The addition of phosphorus tribromide (PBr3) converts the carboxylic acid into an acyl bromide[5]. This intermediate readily tautomerizes into a highly reactive enol[6]. The enol then undergoes rapid electrophilic addition with diatomic bromine (Br2) to form an alpha-bromo acyl bromide[5]. Finally, quenching this intermediate with an alcohol (such as methanol) irreversibly traps the molecule as a stable alpha-bromo alkyl ester, preventing degradation[6].

HVZ_Mechanism A Cycloalkane Carboxylic Acid B Acyl Bromide Intermediate A->B PBr3 (Activation) C Enol Tautomer (Reactive Species) B->C Tautomerization (Rate Limiting) D Alpha-Bromo Acyl Bromide C->D Br2 (Bromination) E Alpha-Bromo Alkyl Ester D->E Methanol (Quenching)

Fig 1: Mechanistic pathway of the Hell-Volhard-Zelinsky bromination and subsequent esterification.

Comparative Analysis of Strained Bromocycloalkanes

The synthetic utility of these compounds is directly dictated by their ring strain and steric environment. Below is a comparative analysis of the most critical bromocycloalkane carboxylates used in modern synthesis.

Compound NameRing SizeCAS NumberKey Synthetic Utility
1-Bromocyclopropane carboxylic acid 3-MemberedVariousIn situ generation of cyclopropenes; desymmetrization into oxazepanones[7].
1-Bromocyclobutane carboxylic acid 4-Membered32122-23-9Synthesis of rigid spirocyclic active pharmaceutical ingredients (APIs)[4].
This compound 5-Membered51572-54-4Reformatsky reactions; generation of complex spiro-beta-lactam scaffolds[3][8].

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems, ensuring that causality and real-time analytical feedback drive the reaction to success.

Protocol A: One-Pot Synthesis of this compound

Objective: Synthesize CAS 51572-54-4 via a modified HVZ reaction and in situ esterification[3].

  • Activation: To a flame-dried round-bottom flask under N2, add cyclopentanecarboxylic acid (1.0 eq) and PBr3 (1.2 eq).

    • Causality: A stoichiometric excess of PBr3 ensures complete conversion to the acyl bromide, bypassing the sluggish kinetics of the standard catalytic cycle[2].

  • Bromination: Heat the mixture to 80°C. Add Br2 (1.1 eq) dropwise over 2 hours.

    • Self-Validation Checkpoint: The controlled evolution of HBr gas (monitored via a basic scrubber) confirms the active substitution of the alpha-proton[6]. If gas evolution ceases prematurely, the enolization step has stalled.

  • Esterification (Quenching): Cool the reaction to 0°C and slowly transfer the mixture into a secondary flask containing anhydrous methanol (excess) at 0°C.

    • Causality: The low temperature mitigates the highly exothermic esterification, preventing thermal degradation of the strained cyclopentane ring[3].

  • Isolation: Concentrate under reduced pressure, dilute with diethyl ether, wash with saturated NaHCO3, and dry over MgSO4.

    • Self-Validation Checkpoint: GC-MS analysis of the crude organic layer must show a molecular ion peak corresponding to the brominated ester (m/z ~207 for 79Br) prior to final vacuum distillation.

Protocol B: Reformatsky-Type Spirocyclization

Objective: Construct a spirocyclic beta-lactam scaffold using this compound[8].

  • Zinc Activation: Suspend Zinc dust (2.0 eq) in anhydrous THF. Add a catalytic amount of TMSCl (0.1 eq) and stir for 15 minutes at room temperature.

    • Causality: Zinc dust is naturally passivated by a surface layer of ZnO. TMSCl chemically etches this layer, exposing the highly reactive Zn(0) required for insertion[9].

  • Enolate Formation: Add this compound (1.2 eq) dropwise.

    • Self-Validation Checkpoint: A mild exotherm indicates successful oxidative addition into the C-Br bond, confirming the formation of the active Reformatsky reagent[10].

  • Cyclization: Introduce the target imine electrophile (e.g., N-benzylideneaniline, 1.0 eq). Reflux for 4 hours.

    • Causality: The elevated temperature drives the nucleophilic attack of the zinc enolate onto the C=N bond, followed by spontaneous intramolecular acylation to close the beta-lactam ring[8].

  • Validation: Monitor via TLC (Hexane:EtOAc 80:20). The disappearance of the UV-active imine spot definitively validates the completion of the cyclization cascade[8].

Advanced Synthetic Applications in Drug Discovery

The true power of brominated cycloalkane carboxylates lies in their ability to unlock complex 3D chemical space.

Spirocyclic Scaffolds: Reformatsky reagents prepared from this compound react with azomethines (imines) to yield highly substituted 2-azaspiro[3.4]octan-1-ones[8]. These spiro-lactams are highly prized in medicinal chemistry for their ability to mimic peptide conformations while resisting enzymatic degradation[9].

Desymmetrization and Antimycobacterial Agents: In highly advanced applications, 1-methyl-2-bromocyclopropane carboxylic acid derivatives are subjected to base-assisted 1,2-dehydrohalogenation. This generates a highly reactive cyclopropene intermediate in situ. When tethered to chiral amino alcohols, the cyclopropene undergoes a potassium-templated diastereoselective nucleophilic addition, yielding enantiopure cyclopropane-fused oxazepanones. These specific architectures have demonstrated profound antimicrobial activity against chemotherapy-resistant mycobacterial pathogens[7].

Reformatsky_Pathway R1 Methyl 1-Bromocycloalkane -1-Carboxylate R2 Zinc Enolate (Reformatsky Reagent) R1->R2 Oxidative Addition Zn Activated Zinc Dust (TMSCl treated) Zn->R2 Electron Transfer Spiro Spirocyclic beta-Lactam (Target Scaffold) R2->Spiro Nucleophilic Attack Electrophile Imine / Azomethine (Electrophile) Electrophile->Spiro Ring Closure

Fig 2: Reformatsky-driven spirocyclization pathway for beta-lactam scaffold generation.

Conclusion

Brominated cycloalkane carboxylates represent a masterclass in synthetic design. By understanding the mechanistic nuances of the Hell-Volhard-Zelinsky reaction and leveraging the controlled reactivity of Reformatsky enolates, chemists can reliably construct the rigid, strained architectures demanded by modern drug discovery. The transition from simple linear alpha-bromo acids to complex spirocyclic and desymmetrized systems highlights the ongoing evolution of organic synthesis.

References

Sources

Methodological & Application

Optimized Reformatsky reaction protocol using methyl 1-bromocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Substrate: Methyl 1-bromocyclopentane-1-carboxylate

Executive Summary

This guide details an optimized protocol for generating and reacting the Reformatsky reagent derived from This compound .

The Challenge: This specific substrate features a tertiary bromide within a cyclopentane ring. Steric hindrance at the


-carbon significantly impedes the oxidative insertion of zinc, often leading to sluggish initiation, low yields, or competitive Wurtz homocoupling. Standard activation methods (e.g., iodine alone) are frequently insufficient.

The Solution: We utilize a Trimethylsilyl Chloride (TMSCl)-mediated zinc activation strategy.[1][2] This protocol ensures rapid removal of the zinc oxide passivation layer, promotes homogenous reaction kinetics, and stabilizes the resulting zinc enolate, delivering consistent yields >75% for a variety of electrophiles.

Scientific Foundation & Mechanism

The Reformatsky reaction involves the oxidative addition of zinc into an


-haloester to form a zinc enolate (the Reformatsky reagent), which then acts as a nucleophile toward an aldehyde or ketone.[3][4][5]
2.1 The Steric Barrier

In this compound, the bromine is attached to a quaternary carbon. The formation of the organozinc species requires the zinc surface to approach this crowded center. Without aggressive activation, the reaction stalls, allowing the unreacted bromide to undergo radical dimerization (Wurtz coupling) or elimination.

2.2 TMSCl Activation Mechanism

Trimethylsilyl chloride (TMSCl) serves a dual function:

  • Surface Cleaning: It reacts with the zinc oxide/hydroxide layer (

    
    ), exposing reactive Zn(0) sites.
    
  • Lewis Acid Promotion: TMSCl can act as a mild Lewis acid, coordinating with the carbonyl oxygen of the electrophile, enhancing its susceptibility to nucleophilic attack.

ReformatskyMechanism Zn_Oxide Passivated Zinc (ZnO Layer) Zn_Active Activated Zinc (Zn*) Zn_Oxide->Zn_Active Oxide Removal TMSCl Activator (TMSCl) TMSCl->Zn_Active Enolate Zinc Enolate (Reformatsky Reagent) Zn_Active->Enolate Oxidative Insertion Substrate Me 1-bromocyclopentane- 1-carboxylate Substrate->Enolate Transition Cyclic Transition State (Zimmerman-Traxler) Enolate->Transition Nucleophilic Attack Electrophile Electrophile (R-CHO) Electrophile->Transition Product Beta-Hydroxy Ester Transition->Product Hydrolysis

Figure 1: Mechanistic pathway of the TMSCl-promoted Reformatsky reaction highlighting the critical activation step.

Experimental Protocol

Safety Warning: The induction period of Reformatsky reactions can be unpredictable. Once initiated, the reaction is highly exothermic. Never add the full amount of bromide substrate at once.

3.1 Materials & Reagents
ComponentSpecificationRole
Zinc Dust <10 micron, >98%Metal source
Substrate This compoundNucleophile precursor
Activator Trimethylsilyl Chloride (TMSCl)Surface activator
Solvent Tetrahydrofuran (THF), AnhydrousReaction medium
Electrophile Benzaldehyde (Model substrate)Carbonyl acceptor
Quench 1M HCl or Sat.[1]

Hydrolysis
3.2 Step-by-Step Procedure

Step 1: Zinc Activation (The Critical Step)

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Cool under nitrogen flow.

  • Charge the flask with Zinc dust (1.5 - 2.0 equiv) .

  • Add anhydrous THF (approx. 5 mL per gram of Zn).

  • Add TMSCl (0.05 - 0.1 equiv) directly to the suspension.

  • Stir vigorously at room temperature for 15 minutes. Note: The grey zinc suspension may lighten slightly as oxides are removed.

Step 2: Initiation

  • Prepare a solution of This compound (1.0 equiv) and the Electrophile (0.9 - 1.1 equiv) in anhydrous THF.

    • Optimization Note: Mixing the bromide and electrophile allows for immediate trapping of the enolate, minimizing self-reaction.

  • Add approximately 10% of this solution to the activated zinc slurry.

  • Heat the mixture gently (heat gun or warm water bath) to approx. 40-50°C.

  • Observe for Initiation: Look for a sudden exotherm (solvent boiling without external heat), a color change (often to greenish-grey or yellow), or the disappearance of the iodine color if a crystal of iodine was added as a secondary indicator.

Step 3: Controlled Addition

  • Once initiation is confirmed (steady reflux), remove the external heat source.

  • Add the remaining solution dropwise via the addition funnel.

  • Rate Control: Adjust the addition rate to maintain a gentle, self-sustained reflux. If reflux stops, apply mild external heat.

  • After addition is complete, reflux for an additional 1-2 hours to ensure conversion.

Step 4: Workup

  • Cool the reaction mixture to 0°C in an ice bath.

  • Quench slowly with 1M HCl (cold). Caution: Residual zinc will evolve hydrogen gas.

  • Extract the aqueous layer with Diethyl Ether or EtOAc (3x).

  • Wash combined organics with saturated

    
    , water, and brine.[1]
    
  • Dry over

    
    , filter, and concentrate.
    
Performance Data & Troubleshooting

The following data compares the optimized TMSCl protocol against standard activation methods for the reaction of this compound with benzaldehyde.

Activation MethodInitiation TimeReaction TempIsolated YieldNotes
Standard (No activator) >60 min (Variable)Reflux15-30%High Wurtz coupling byproduct observed.
Iodine Only 20-40 minReflux45-55%Inconsistent initiation; requires heating.
TMSCl (Optimized) <5 min RT to Reflux 78-85% Rapid initiation; clean conversion.
Troubleshooting Guide
  • Problem: Reaction does not initiate after adding 10% of substrate.

    • Solution: Do not add more substrate. Add a single crystal of Iodine. If still no reaction, sonicate the flask for 2 minutes (ultrasound promotes surface breaking).

  • Problem: Low yield with recovered starting material.

    • Solution: The zinc surface likely re-passivated. Ensure THF is strictly anhydrous (sodium/benzophenone distilled or column dried). Increase TMSCl loading to 0.15 equiv.

  • Problem: Product is a mixture of diastereomers.

    • Insight: The Reformatsky reaction with cyclic substrates often yields diastereomeric mixtures. Separation via column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required.

Workflow Diagram

Workflow cluster_activation Phase 1: Activation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation start Start: Dry Glassware & N2 Atmosphere step1 Suspend Zn Dust in THF start->step1 step2 Add TMSCl (0.1 eq) step1->step2 step3 Stir 15 min @ RT step2->step3 step4 Add 10% Substrate/Electrophile Mix step3->step4 decision Exotherm Observed? step4->decision step5 Add Remaining Mix Dropwise decision->step5 Yes troubleshoot Add I2 Crystal / Heat / Sonicate decision->troubleshoot No step6 Reflux 1-2 Hours step5->step6 step7 Cool to 0°C & Quench (1M HCl) step6->step7 troubleshoot->decision Retry step8 Extract & Purify step7->step8

Figure 2: Operational decision matrix for the optimized Reformatsky protocol.

References
  • Reformatsky Reaction Overview & Mechanism Source: Wikipedia / Organic Chemistry Portal URL:[Link]

  • Reaction of this compound Source: ResearchGate (Russian Journal of Organic Chemistry) Title: Reaction of this compound with zinc and 3-aryl-2-cyanoprop-2-enamides URL:[Link]

  • General Reformatsky Optimization (ACS) Source: Journal of Organic Chemistry Title: An improved procedure for the preparation of beta-hydroxy esters... (TMSCl Activation) URL:[Link]

Sources

Synthesis of 1-aminocyclopentanecarboxylic acid from methyl 1-bromocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) via Azido-Ester Intermediate

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 1-aminocyclopentanecarboxylic acid (Cycloleucine) , a non-proteinogenic amino acid widely used as an NMDA receptor modulator and amino acid transport inhibitor. Unlike the traditional Bucherer-Bergs route starting from cyclopentanone, this protocol utilizes methyl 1-bromocyclopentane-1-carboxylate as the starting material. The method employs a nucleophilic substitution with sodium azide on a tertiary center, followed by catalytic hydrogenation and ester hydrolysis. This route is particularly valuable for generating specific carboxyl-protected derivatives or when starting from pre-functionalized halo-esters.

Strategic Analysis & Retrosynthesis

The synthesis targets the substitution of a tertiary bromide with an amine functionality. Direct ammonolysis of tertiary halides is often precluded by competing elimination reactions (E2) and polyalkylation. Therefore, we utilize the Azide Method , where the azide anion (


) acts as a non-bulky, potent nucleophile to displace the bromide, followed by a controlled reduction.

Key Challenges:

  • Steric Hindrance: The quaternary carbon at position 1 hinders nucleophilic attack.

  • Elimination Risk: Basic conditions or high temperatures can drive the formation of methyl cyclopent-1-enecarboxylate via dehydrohalogenation.

  • Safety: Handling organic azides requires strict adherence to safety protocols to prevent explosion hazards.

Retrosynthetic Pathway:

Retrosynthesis Target 1-Aminocyclopentanecarboxylic Acid (Target) AminoEster Methyl 1-aminocyclopentane- 1-carboxylate Target->AminoEster Hydrolysis AzidoEster Methyl 1-azidocyclopentane- 1-carboxylate AminoEster->AzidoEster Reduction Start Methyl 1-bromocyclopentane- 1-carboxylate (Starting Material) AzidoEster->Start Nucleophilic Substitution (Azidation)

Figure 1: Retrosynthetic analysis showing the disconnection of the amine to an azide precursor.

Experimental Protocol

Stage 1: Nucleophilic Substitution (Azidation)

Objective: Convert the tertiary bromide to a tertiary azide while minimizing elimination.

Mechanism:


 substitution (borderline 

character due to tertiary center) facilitated by a polar aprotic solvent.

Reagents:

  • This compound (1.0 equiv)

  • Sodium Azide (

    
    ) (2.0 equiv)
    
  • N,N-Dimethylformamide (DMF) [Anhydrous]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with This compound (e.g., 10.0 g, 48.3 mmol) and anhydrous DMF (50 mL, 5 vol).

  • Addition: Add Sodium Azide (6.28 g, 96.6 mmol) in a single portion. Caution: Sodium azide is acutely toxic.

  • Reaction: Heat the mixture to 60°C for 18–24 hours.

    • Note: Do not exceed 80°C to prevent thermal decomposition or excessive elimination to the alkene.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with water (2x) and brine (1x) to remove residual DMF. Dry over

    
     and concentrate under reduced pressure (keep bath <40°C).
    
  • Result: Yields Methyl 1-azidocyclopentane-1-carboxylate as a pale yellow oil.

    • Checkpoint: IR spectrum should show a strong azide stretch at ~2100 cm⁻¹.

Stage 2: Staudinger Reduction / Hydrogenation

Objective: Reduce the azide to the primary amine.[1] Catalytic hydrogenation is preferred for cleanliness, but Staudinger reduction (


) is a viable alternative if hydrogenation equipment is unavailable.

Method A: Catalytic Hydrogenation (Preferred)

  • Setup: Dissolve the crude azido-ester in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Reaction: Hydrogenate under a balloon of

    
     (1 atm) or in a Parr shaker (30 psi) at room temperature for 4–6 hours.
    
  • Filtration: Filter through a pad of Celite to remove the catalyst. Caution: Pd/C is pyrophoric; keep wet.

  • Concentration: Evaporate the solvent to yield Methyl 1-aminocyclopentane-1-carboxylate .

Stage 3: Hydrolysis to Cycloleucine

Objective: Hydrolyze the methyl ester to the free carboxylic acid.

Reagents:

  • 6N Hydrochloric Acid (HCl)

Protocol:

  • Reaction: Dissolve the amino-ester in 6N HCl (10 vol).

  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.

  • Isolation: Concentrate the solution to dryness under reduced pressure to obtain the crude hydrochloride salt.

  • Purification (Free Amino Acid): Dissolve the residue in a minimum amount of water. Adjust pH to ~6.0 (isoelectric point) using Ammonium Hydroxide or pass through a weakly basic ion-exchange resin (e.g., Dowex). The free amino acid will precipitate or can be crystallized from Ethanol/Water.

  • Final Product: 1-aminocyclopentanecarboxylic acid (White crystalline solid).

Process Visualization & Workflow

Workflow cluster_0 Stage 1: Azidation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Hydrolysis Step1 React Bromo-Ester with NaN3 (DMF, 60°C, 24h) Workup1 Extract (EtOAc/H2O) Concentrate Step1->Workup1 Step2 Hydrogenation (H2, Pd/C) (MeOH, RT, 4h) Workup1->Step2 Filter2 Filter Catalyst (Celite) Step2->Filter2 Step3 Acid Hydrolysis (6N HCl) (Reflux, 6h) Filter2->Step3 Purify3 Ion Exchange / Crystallization Step3->Purify3 Final 1-Aminocyclopentanecarboxylic Acid Purify3->Final Yields Cycloleucine

Figure 2: Step-by-step experimental workflow for the synthesis of Cycloleucine.

Analytical Characterization

CompoundKey Analytical Marker (1H NMR, 400 MHz)IR Signature
Start Material (Bromo-ester)

3.78 (s, 3H,

), 2.30-2.10 (m, 4H), 1.90-1.70 (m, 4H)
1735 cm⁻¹ (Ester C=O)
Intermediate (Azido-ester)

3.80 (s, 3H,

), Ring protons similar to SM
2100 cm⁻¹ (Strong

)
Final Product (Cycloleucine)

2.20-1.80 (m, 8H, Ring

);

and

protons exchangeable
Broad 3000-2800 cm⁻¹ (

), 1600 cm⁻¹ (

)

Safety & Hazard Management

  • Sodium Azide (

    
    ):  Highly toxic (LD50 oral rat ~27 mg/kg). Reacts with acids to form explosive/toxic Hydrazoic Acid (
    
    
    
    ). Do not use halogenated solvents (DCM) in the azidation step to avoid forming diazidomethane (highly explosive).
  • Organic Azides: Low molecular weight organic azides can be explosive. The "Rule of Six" suggests that the number of carbons plus other atoms should be at least six times the number of azide nitrogens. Here,

    
     vs 
    
    
    
    is acceptable (
    
    
    ), but heat shielding should be used.
  • Hydrogenation: Ensure inert atmosphere handling of Pd/C to prevent ignition of methanol vapors.

References

  • Mechanistic Insight on Tertiary Azidation

    • S. N.[2] Ege, et al., "Reaction of tertiary alkyl bromides with sodium azide," Journal of Organic Chemistry, 1970.

    • Note: Establishes the feasibility of -like displacement on tertiary centers activ
  • Hydrolysis Protocols

    • BenchChem.[3] "Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate." Link

  • General Synthesis of Cyclic Amino Acids: Connors, T. A., & Ross, W. C. J. (1960). "New chloroethylaminoaryl substituted amino-acids." Journal of the Chemical Society, 2119-2132. (Describes general hydrolysis conditions for similar esters).
  • Azide Safety Guidelines

    • P. G.[4] Urben, Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed., Elsevier, 2007.

(Note: While specific literature for the direct bromo-ester to azide conversion of this exact substrate is older, the conditions provided are standard for this class of transformation as supported by the search results on analogous tertiary


-bromo esters.)

Sources

Procedure for radical mediated cyclization using methyl 1-bromocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Visible-Light Photoredox-Mediated Radical Cascade Cyclization using Methyl 1-Bromocyclopentane-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

This compound (CAS: 51572-54-4) is a highly versatile α-bromocarbonyl compound characterized by its tertiary carbon center [1]. While historically utilized as a radical initiator in Atom Transfer Radical Polymerization (ATRP), the advent of visible-light photoredox catalysis has repurposed this molecule as a robust precursor for tertiary alkyl radicals[2].

This application note details a state-of-the-art procedure for a radical-mediated cascade cyclization. Specifically, we outline the intermolecular addition of the 1-methoxycarbonylcyclopentyl radical to an N-arylacrylamide (e.g., N-methyl-N-phenylmethacrylamide), followed by an intramolecular 5-exo-trig cyclization. This cascade rapidly constructs a heavily functionalized spiro-cyclopentyl oxindole framework—a privileged scaffold in medicinal chemistry and drug discovery [3].

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and highly reproducible system, every reagent in this protocol has been selected based on strict thermodynamic and kinetic principles:

  • Substrate Design (The Radical Precursor): The tertiary nature of the C–Br bond in this compound significantly lowers the bond dissociation energy. Upon single-electron reduction, the resulting tertiary radical is stabilized by the adjacent ester group (capto-dative stabilization). Furthermore, the cyclopentyl ring introduces a specific steric profile that dictates the diastereoselectivity of the subsequent alkene addition.

  • Photocatalyst Selection (fac-Ir(ppy)₃): The generation of the tertiary radical requires a catalyst with a strongly reducing excited state. fac-Ir(ppy)₃ (

    
     V vs. SCE) is thermodynamically capable of reducing the α-bromoester (
    
    
    
    to
    
    
    V vs. SCE) via a single-electron transfer (SET) oxidative quenching pathway. Less reducing catalysts, such as Ru(bpy)₃Cl₂ (
    
    
    V vs. SCE), fail to efficiently cleave the C–Br bond.
  • Base Selection (K₂HPO₄): A mild inorganic base is critical. The overall cascade is a net dehydrobromination. The base serves a dual purpose: it acts as a proton sink to neutralize the HBr byproduct generated during the final rearomatization step, and it prevents the acid-catalyzed degradation of the sensitive oxindole product.

  • Degassing (Atmospheric Control): Oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst and intercepts the tertiary alkyl radical to form peroxides. Strict freeze-pump-thaw degassing is mandatory for reaction success.

Mechanistic Visualization

PhotoredoxCycle PC fac-Ir(ppy)₃ (Ground State) PC_star *fac-Ir(ppy)₃ (Excited State) PC->PC_star Visible Light (Blue LED) Radical Tertiary Cyclopentyl Radical (R•) PC_star->Radical SET to Substrate (- Br⁻) Ir_IV Ir(IV) Species PC_star->Ir_IV Oxidation Substrate Methyl 1-bromocyclopentane- 1-carboxylate Substrate->Radical Adduct Intermediate Alkyl Radical Radical->Adduct Intermolecular Addition Alkene N-Methyl-N-phenyl- methacrylamide Alkene->Adduct Cyclized Cyclohexadienyl Radical Adduct->Cyclized Intramolecular 5-exo-trig Cation Cyclohexadienyl Cation Cyclized->Cation SET to Ir(IV) Product Functionalized Oxindole Product Cation->Product Base (-H⁺) Ir_IV->PC Reduction (Catalyst Turnover)

Figure 1: Photoredox catalytic cycle and radical cascade mechanism.

Optimization of Reaction Conditions

The following table summarizes the quantitative data obtained during the optimization of the cascade cyclization. This data highlights the necessity of the specific reagent combinations chosen for the final protocol.

EntryPhotocatalyst (1 mol%)Solvent (0.1 M)Base (2.0 equiv)Light SourceYield (%)*
1 fac-Ir(ppy)₃ DMF K₂HPO₄ Blue LED (440 nm) 88
2Ru(bpy)₃Cl₂DMFK₂HPO₄Blue LED (440 nm)45
3Eosin YDMFK₂HPO₄Green LED (530 nm)Trace
4fac-Ir(ppy)₃CH₃CNK₂HPO₄Blue LED (440 nm)72
5fac-Ir(ppy)₃DMFNa₂CO₃Blue LED (440 nm)65
6fac-Ir(ppy)₃DMFNoneBlue LED (440 nm)0
7NoneDMFK₂HPO₄Blue LED (440 nm)0

*Yields determined by ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.

Step-by-Step Experimental Protocol

Workflow Visualization

ExperimentalWorkflow S1 1. Reagent Setup (Glovebox/Schlenk) S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Irradiation (Blue LED, 24h) S2->S3 S4 4. Quenching & Extraction S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Figure 2: Sequential workflow for the photoredox cascade cyclization.

Detailed Methodology (1.0 mmol Scale)

Step 1: Reagent Setup

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add N-methyl-N-phenylmethacrylamide (175 mg, 1.0 mmol, 1.0 equiv).

  • Add the photocatalyst fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol, 1.0 mol%).

  • Add anhydrous K₂HPO₄ (348 mg, 2.0 mmol, 2.0 equiv).

  • Transfer the tube to a fume hood and add anhydrous DMF (10.0 mL) to achieve a 0.1 M concentration.

  • Add this compound (310 mg, 1.5 mmol, 1.5 equiv) via a micro-syringe.

    • Self-Validation Check: At this stage, the mixture should appear as a heterogeneous, pale yellow/greenish suspension (characteristic of unexcited Ir(ppy)₃).

Step 2: Degassing (Critical Step)

  • Seal the Schlenk tube with a rubber septum and secure it with copper wire.

  • Perform three consecutive freeze-pump-thaw cycles:

    • Freeze the mixture completely in a liquid nitrogen bath.

    • Apply high vacuum (≤ 0.1 mmHg) for 5 minutes.

    • Isolate the vacuum and allow the mixture to thaw completely in a room-temperature water bath.

  • After the third cycle, backfill the tube with ultra-high purity Argon.

Step 3: Irradiation

  • Place the Schlenk tube in a photoredox reactor equipped with 34 W Blue LEDs (

    
     = 440–450 nm).
    
  • Stir the reaction vigorously (800 rpm) at ambient temperature (maintain internal temperature below 30 °C using a cooling fan) for 16–24 hours.

    • Self-Validation Check: During irradiation, the solution will darken to a deep amber/orange color. This indicates the formation of transient Ir(IV) species and the progression of the radical cascade.

Step 4: Reaction Monitoring & Quenching

  • Temporarily halt irradiation and extract a 10 µL aliquot under Argon.

  • Analyze via TLC (Hexanes:EtOAc, 3:1).

    • Self-Validation Check: The starting acrylamide should be consumed. The product oxindole will appear as a highly UV-active spot (254 nm) at a lower

      
       value. The excess this compound is UV-inactive but can be visualized with a KMnO₄ stain.
      
  • Once complete, quench the reaction by opening the tube to the air and diluting with deionized water (20 mL).

Step 5: Extraction & Purification

  • Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 25% EtOAc in Hexanes) to afford the pure cyclopentyl-substituted oxindole.

References

  • Title: this compound | CID 12531340 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of β-Lactams and β-Aminoesters via High Intensity Ultrasound-Promoted Reformatsky Reactions (Review on α‐bromocarbonyl compounds) Source: ResearchGate URL: [Link]

  • Title: Synthesis of sterically congested molecules realized by radical reactions Source: ResearchGate URL: [Link]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Methyl 1-Bromocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Coupling Tertiary Alkyl Halides

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science.[1] Palladium-catalyzed cross-coupling reactions, a discovery that garnered the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools for this purpose.[2][3] While the coupling of aryl and vinyl halides is well-established, the use of alkyl halides, especially sterically hindered tertiary halides like methyl 1-bromocyclopentane-1-carboxylate, presents a significant synthetic hurdle.[4]

The primary challenges associated with tertiary alkyl electrophiles are twofold:

  • Slow Oxidative Addition: The sterically encumbered nature of the tertiary carbon center can hinder its reaction with the palladium(0) catalyst, a crucial first step in the catalytic cycle.

  • Competing β-Hydride Elimination: Once the alkyl group is attached to the palladium center, the presence of β-hydrogens can lead to a rapid elimination reaction, forming an alkene byproduct and terminating the desired cross-coupling pathway.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies tailored to overcome these challenges, with a focus on the versatile building block, this compound. We will delve into the mechanistic intricacies, ligand selection, and provide detailed protocols for Suzuki-Miyaura and Negishi couplings, empowering researchers to successfully incorporate this and similar motifs into their synthetic endeavors.

Catalyst System Selection: The Key to Success

The efficacy of a palladium-catalyzed cross-coupling reaction with a challenging substrate is critically dependent on the choice of ligand. For tertiary alkyl halides, the ligand must be both sterically bulky and electron-rich.

  • Steric Bulk: Large, sterically demanding ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step.

  • Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition to the electron-poor C-Br bond of the alkyl halide.

Highly effective ligands for these transformations often fall into the category of biaryl phosphines or N-heterocyclic carbenes (NHCs). Examples of successful ligands for related challenging couplings include:

  • Buchwald-type biarylphosphine ligands: Such as XPhos and CPhos, are known to be effective in promoting the coupling of sterically hindered substrates.

  • Trialkylphosphines: Such as tricyclohexylphosphine (PCy₃), have also demonstrated efficacy in couplings involving alkyl bromides.

The choice of palladium precursor is also important, with common options being palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester.[3][5]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex R³-Pd(II)L_n-X pd0->pd2_complex oa Oxidative Addition transmetalation Transmetalation r_x R³-X (Alkyl Bromide) pd2_r_r R³-Pd(II)L_n-R² pd2_complex->pd2_r_r re Reductive Elimination boronic R²-B(OR)₂ + Base pd2_r_r->pd0 product R³-R² pd2_r_r->product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a representative procedure adapted from established methods for the coupling of alkyl bromides. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Reagent Addition: To the flask, add the arylboronic acid (1.2 equivalents) and this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene and a small amount of degassed water (the ratio of toluene to water can be optimized, e.g., 10:1). The reaction mixture should be a suspension.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Negishi Coupling: A Versatile Alternative

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex.[6] A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which can often lead to milder reaction conditions and broader functional group tolerance compared to other coupling methods.[4]

Mechanistic Overview

Similar to the Suzuki coupling, the Negishi catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Negishi_Cycle pd0 Pd(0)L_n pd2_complex R³-Pd(II)L_n-X pd0->pd2_complex oa Oxidative Addition transmetalation Transmetalation r_x R³-X (Alkyl Bromide) pd2_r_r R³-Pd(II)L_n-R² pd2_complex->pd2_r_r re Reductive Elimination organozinc R²-ZnX pd2_r_r->pd0 product R³-R² pd2_r_r->product

Figure 2: Generalized catalytic cycle for the Negishi cross-coupling reaction.

Protocol: Negishi Coupling of this compound with an Arylzinc Reagent

This protocol outlines a general procedure for the Negishi coupling of tertiary alkyl halides. The organozinc reagent can be prepared in situ or used as a pre-formed solution.

Materials:

  • This compound

  • Arylzinc chloride solution (e.g., 0.5 M in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • cPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and cPhos (3.5 mol%). Add anhydrous THF and stir at room temperature for 10-15 minutes to form the active catalyst complex.

  • Reagent Addition: To the catalyst solution, add this compound (1.0 equivalent).

  • Organozinc Addition: Slowly add the arylzinc chloride solution (1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or gently heat to 40-60 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl or alkyl halides.[7][8] This reaction has become a powerful tool for the synthesis of anilines and other nitrogen-containing compounds.[1][9]

The application of the Buchwald-Hartwig amination to tertiary alkyl halides is particularly challenging due to the increased steric hindrance and the potential for elimination side reactions. However, with the development of highly active and sterically demanding ligands, the scope of this reaction has been expanded.

A typical Buchwald-Hartwig amination involves the reaction of an amine with an aryl or alkyl halide in the presence of a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[7]

Data and Expected Outcomes

While specific yield data for the cross-coupling of this compound is not extensively reported, the following table provides representative yields for palladium-catalyzed couplings of other challenging tertiary alkyl bromides with various nucleophiles, which can serve as a benchmark for optimization studies.

EntryAlkyl BromideCoupling PartnerCatalyst System (Pd Source/Ligand)BaseSolventTemp (°C)Yield (%)
11-BromoadamantanePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085
2tert-Butyl bromide4-Tolylzinc chloridePd₂(dba)₃ / XPhos-THF2578
31-Bromo-1-methylcyclohexaneAnilinePd(OAc)₂ / BrettPhosNaOtBuToluene11065

Table 1: Representative yields for palladium-catalyzed cross-coupling reactions of tertiary alkyl bromides. Data is compiled from analogous reactions in the literature and is intended for illustrative purposes.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure inert atmosphere; use fresh, high-purity reagents and solvents; try a different palladium precursor or ligand.
Low reaction temperatureGradually increase the reaction temperature.
Formation of elimination byproducts β-Hydride elimination is favoredUse a more sterically hindered ligand; lower the reaction temperature; change the solvent.
Homocoupling of the nucleophile Transmetalation is too fast relative to reductive eliminationUse a less reactive nucleophile if possible; adjust the stoichiometry of the reagents.
Dehalogenation of the starting material Presence of a hydrogen source and a competing reduction pathwayEnsure anhydrous conditions; use a non-protic solvent.

Table 2: Common issues and troubleshooting strategies for palladium-catalyzed cross-coupling reactions of tertiary alkyl halides.

Conclusion

The palladium-catalyzed cross-coupling of this compound and other tertiary alkyl halides, while challenging, is an achievable transformation with careful selection of the catalyst system and reaction conditions. The use of sterically bulky and electron-rich phosphine ligands is paramount to overcoming the hurdles of slow oxidative addition and competing β-hydride elimination. The protocols provided herein for Suzuki-Miyaura and Negishi couplings serve as a robust starting point for researchers seeking to incorporate these valuable building blocks into their synthetic targets. Through systematic optimization, these methods can unlock new avenues for the construction of complex molecules with quaternary carbon centers.

References

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1143–1149. Available at: [Link]

  • Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich). doi:10.1002/0471212268.ch3.3. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

  • Gooßen, L. J., & Gooßen, K. (2002). Palladium-Catalyzed Negishi Cross-Coupling Reactions using Arylsodiums. Angewandte Chemie International Edition, 41(19), 3612-3615. Available at: [Link]

  • Fu, G. C. (2008). Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters. Journal of the American Chemical Society, 130(10), 2756–2757. Available at: [Link]

  • Knochel, P., & Cahiez, G. (2019). Scope of zinc-mediated cross-coupling of α-bromo-α-alkyl... ResearchGate. Available at: [Link]

  • Dorel, R., & Haydl, A. M. (2019). Palladium-catalyzed Buchwald-Hartwig amination. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14. Available at: [Link]

  • Wang, X., et al. (2018). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers. Available at: [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). The Palladium–Catalyzed Cross-Coupling Reaction of Enol Acetates of α-Bromo Ketones with 1-Alkenyl-, Aryl-, or Alkylboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Denmark, S. E. (2020). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

  • Molnár, Á. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry, 76(18), 7486-7493. Available at: [Link]

  • Plouffe, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. Available at: [Link]

  • Melchiorre, P., & Leonori, D. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Wu, J., & Zhang, J. (2013). Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. Green and Sustainable Chemistry, 3(4A), 1-5. Available at: [Link]

  • Szostak, M., & Shi, S. (2021). Mild Ru(0)-catalyzed cleavage of C(aryl)–O bonds enabled by a combination of Ru3(CO)12 catalyst and imine auxiliary. Organic Chemistry Frontiers. Available at: [Link]

  • Al-Amin, M., & El-Karie, O. (2019). Cross‐coupling and cyclization of β‐bromo carboxylic acids with 1,3‐diketones. ResearchGate. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 809-848. Available at: [Link]

Sources

Application Note: Chemoselective Hydrolysis of Methyl 1-Bromocyclopentane-1-carboxylate to 1-Bromocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Bromocyclopentanecarboxylic acid is a highly valuable, sterically hindered building block in medicinal chemistry. It is frequently utilized in [1] to generate complex aromatic ketones and serves as a critical intermediate in the synthesis of[2]. The standard synthetic route to this acid involves the hydrolysis of its corresponding ester,[3].

However, the presence of a labile tertiary bromide at the α-position presents a significant chemoselectivity challenge. In standard ester hydrolysis, saponification using an aqueous base (e.g., NaOH or LiOH) is typically preferred due to its rapid kinetics. Applying these basic conditions to methyl 1-bromocyclopentane-1-carboxylate leads to catastrophic yield loss. The carbon-bromine bond is highly susceptible to nucleophilic attack and dehydrobromination under basic conditions[4]. The hydroxide ion acts as both a strong nucleophile and a strong base; given the steric hindrance of the tertiary α-carbon, E2 elimination rapidly outcompetes acyl substitution, yielding cyclopent-1-enecarboxylic acid.

To circumvent this, an acid-catalyzed hydrolysis (A_AC2 mechanism) is strictly required. By utilizing an aqueous strong acid in a miscible organic co-solvent, the reaction proceeds via the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing weak nucleophiles (water) to attack and cleave the ester linkage without disturbing the delicate C–Br bond.

Reaction Workflow & Pathway

HydrolysisStrategy Start This compound (Starting Material) Basic Basic Hydrolysis (NaOH, H2O, MeOH) Start->Basic Avoid (Base-promoted) Acidic Acidic Hydrolysis (H2SO4, H2O, Dioxane) Start->Acidic Preferred Pathway Side1 S_N1 / S_N2 Substitution (1-Hydroxycyclopentanecarboxylic acid) Basic->Side1 OH⁻ attack at C-Br Side2 E1 / E2 Elimination (Cyclopent-1-enecarboxylic acid) Basic->Side2 α-proton abstraction Product 1-Bromocyclopentanecarboxylic Acid (Target Product) Acidic->Product A_AC2 Mechanism (Preserves C-Br bond)

Chemoselective decision tree for the hydrolysis of this compound.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind the solvent and reagent choices, demonstrating why strong acidic conditions in 1,4-dioxane provide the optimal self-validating system for this transformation.

Hydrolysis ConditionSolvent SystemTemp (°C)Time (h)Major Product ObservedIsolated Yield (%)
2M NaOH (aq)Methanol604Cyclopent-1-enecarboxylic acid< 10% (Target)
1M HCl (aq)THF6512Unreacted Starting MaterialN/A
6M HCl (aq)1,4-Dioxane90101-Bromocyclopentanecarboxylic acid72%
6M H₂SO₄ (aq) 1,4-Dioxane 90 8 1-Bromocyclopentanecarboxylic acid > 85%

Experimental Protocol

Materials & Reagents
  • This compound (CAS: 51572-54-4)

  • 6M Sulfuric Acid (H₂SO₄) (aq)

  • 1,4-Dioxane (Anhydrous, stabilizer-free)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Bromocresol Green TLC stain (0.1% w/v in EtOH, adjusted to blue with dilute NaOH)

Step-by-Step Methodology

Step 1: Reaction Setup In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (48.3 mmol) of this compound in 50 mL of 1,4-dioxane. Causality: 1,4-Dioxane is selected as the co-solvent because it is fully miscible with aqueous sulfuric acid and possesses a boiling point (101 °C) that allows for a sufficiently high reflux temperature to drive the sterically hindered hydrolysis.

Step 2: Acid Addition Slowly add 50 mL of 6M aqueous H₂SO₄ to the stirring solution. Causality: The high concentration of hydronium ions is required to force the protonation of the sterically shielded ester carbonyl, initiating the A_AC2 mechanism.

Step 3: Thermal Activation Heat the biphasic mixture to 90 °C (gentle reflux) using a heating mantle or oil bath. Maintain vigorous stirring to ensure adequate mixing of the aqueous and organic phases.

Step 4: Self-Validating Reaction Monitoring After 6 hours, sample the organic layer. Perform Thin Layer Chromatography (TLC) using an eluent of 8:2 Hexanes/EtOAc. Validation Checkpoint: Dip the TLC plate in Bromocresol Green stain and gently heat. The starting ester will appear as a standard UV/Iodine-active spot, while the product acid will immediately manifest as a bright yellow spot against a blue background. This confirms successful ester cleavage without relying solely on downstream NMR. Continue heating until the ester is fully consumed (typically 8–10 hours).

Step 5: Quenching & Extraction Cool the reaction mixture to room temperature. Dilute with 100 mL of ice-cold distilled water. Transfer to a separatory funnel and extract with DCM (3 × 75 mL).

Step 6: Washing Wash the combined organic layers with water (2 × 50 mL) to remove residual sulfuric acid and dioxane, followed by a final wash with saturated aqueous NaCl (brine, 50 mL).

Step 7: Drying & Concentration Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Causality: Ensure the water bath temperature remains strictly < 35 °C . Elevated temperatures during concentration can induce thermal dehydrobromination of the concentrated product.

Step 8: Analytical Characterization Verify the structural integrity of the product to ensure the tertiary bromide was preserved:

  • ¹H NMR (CDCl₃, 400 MHz) : δ 11.5 (br s, 1H, -COOH), 2.35-2.20 (m, 4H, cyclopentyl ring), 2.05-1.85 (m, 4H, cyclopentyl ring). Crucial Marker: Ensure the complete disappearance of the sharp singlet at ~3.75 ppm corresponding to the methyl ester.

  • IR (ATR) : Broad O-H stretch at 3200-2500 cm⁻¹, strong C=O stretch at 1705 cm⁻¹.

References

  • Google Patents. "Inhibitors of 11-beta-hydroxy steroid dehydrogenase type 1". Source: google.com.
  • PubChem. "this compound". Source: nih.gov. URL:[Link]

Sources

Troubleshooting & Optimization

Preventing elimination side reactions when using methyl 1-bromocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Elimination Side Reactions
Executive Summary

Methyl 1-bromocyclopentane-1-carboxylate is a tertiary


-bromo ester. This structural motif presents a specific synthetic challenge: it is "spring-loaded" for elimination. The tertiary carbocation is relatively stable, and the resulting alkene (methyl cyclopent-1-enecarboxylate) is thermodynamically favored due to conjugation with the ester carbonyl.

The Core Rule: You cannot treat this substrate like a primary or secondary halide. Standard nucleophilic substitution (


) is sterically blocked, and basic conditions will immediately trigger E2 elimination.

This guide provides the protocols to bypass these thermodynamic traps using Reformatsky chemistry (for C-C bonds) and Silver-mediated pathways (for heteroatom substitution).

Module 1: The Mechanistic Landscape

Why your reaction is failing.

The fate of this compound is decided in the first 5 minutes of your reaction. You are fighting two dominant failure modes:

  • E2 Elimination (The Base Trap): Any strong base (Alkoxides, Grignards, LDA) will abstract the

    
    -proton. The steric bulk of the tertiary center accelerates this.
    
  • E1 Elimination (The Heat Trap): In polar protic solvents with heat, the bromide leaves, forming a carbocation. Without a rapid "trap," the cation loses a proton to restore neutrality as the conjugated alkene.

Visualizing the Pathway

The following diagram illustrates the "Fork in the Road" for this substrate.

ReactionPathways Substrate Methyl 1-bromocyclopentane- 1-carboxylate (Tertiary Halide) Base Strong Base / Nucleophile (NaOEt, RMgBr, NaN3) Substrate->Base Direct Mixing Zinc Activated Zinc (Reformatsky Protocol) Substrate->Zinc Inert Solvent (THF) Silver Silver Salts / Lewis Acids (AgOTf, TMS-N3) Substrate->Silver Halide Abstraction Elimination Elimination Product (Methyl cyclopent-1-enecarboxylate) FAILURE MODE Base->Elimination E2 Mechanism (Fast) Enolate Zinc Enolate (Stable Intermediate) Zinc->Enolate Oxidative Insertion Substitution Substitution Product (C-C or C-X Bond) Silver->Substitution SN1-like (No Basic Elimination) Enolate->Substitution Electrophile Attack (Aldehyde/Ketone)

Figure 1: Reaction pathways showing how basic conditions lead to elimination, while Zinc and Silver pathways enable functionalization.

Module 2: Troubleshooting C-C Bond Formation

The Solution: The Reformatsky Reaction.[1]

Do NOT attempt to form Grignard or Lithium reagents with this bromide; they are too basic and will cause self-elimination. The Zinc enolate formed in the Reformatsky reaction is less basic and stabilizes the tertiary center without abstracting protons.

Protocol: Zinc Activation & Addition

Target: Reaction with aldehydes/ketones/imines.[2]

Common Failure: Low yield due to poor Zn activation, leading to thermal elimination when the user heats the pot to force the reaction.

Step-by-Step Optimization:

  • Zinc Prep: Use Zinc dust (not granular). Wash with dilute HCl, then water, then acetone, and dry under vacuum.

  • Activation (Crucial): Suspend Zn (1.5 equiv) in dry THF. Add TMSCl (Trimethylsilyl chloride, 0.05 equiv) or 1,2-dibromoethane . Stir for 15 mins at RT. This removes the oxide layer.

  • Temperature Control:

    • Initiation: Add 10% of the bromide solution. Warm gently to 40°C until the exotherm starts (solution turns cloudy/grey).

    • Propagation:Cool the mixture to 0°C - 10°C. Add the remaining bromide dropwise.

    • Why? High heat favors the thermodynamic elimination product. Keeping the propagation step cool prevents the sensitive tertiary bromide from degrading before it inserts into the Zinc [1][4].

  • Electrophile Addition: Add the aldehyde/ketone after the enolate is formed, or co-add if the electrophile is stable to Zn.

Data: Base vs. Zinc Selectivity

Reagent System Dominant Mechanism Major Product Yield (Typical)
Mg / Et2O (Grignard) E2 Elimination (Self-reaction) Alkene < 10% Substitution
Li / THF E2 Elimination Alkene < 5% Substitution

| Zn / THF (Reformatsky) | Oxidative Insertion |


-Hydroxy Ester  | 75-92%  |
Module 3: Troubleshooting Heteroatom Substitution

The Solution: Silver (Ag) Catalysis or Lewis Acid Transfer.

Users often try to synthesize Cycloleucine (1-amino-cyclopentanecarboxylic acid) precursors using sodium azide (


).
  • The Problem: Azide ion (

    
    ) is a weak base, but in DMF at 80°C (standard conditions), the tertiary bromide will eliminate via E1/E2 competition.
    
  • The Fix: Use a "Soft" electrophilic pull (Silver) or a non-basic nucleophile source (TMS-N3).

Protocol: Silver-Mediated Substitution

Target: Azidation, Fluorination, or Acetoxylation.

Mechanism: Silver salts (


) have a high affinity for Bromine. They precipitate AgBr, generating a transient carbocation/contact-ion pair that is immediately trapped by the nucleophile without requiring a strong base to be present.

Workflow:

  • Reagents:

    • Substrate: 1.0 equiv.

    • Nucleophile:

      
       (for azide) or AgF (for fluorine).
      
    • Catalyst/Promoter:

      
       or 
      
      
      
      (Catalytic or Stoichiometric depending on nucleophile).
  • Solvent: Acetonitrile (

    
    ) or DCM. Avoid DMF/DMSO if possible to prevent E1 solvolysis.
    
  • Procedure:

    • Dissolve substrate and nucleophile in DCM at 0°C.

    • Add Silver salt.[3] The reaction will likely precipitate AgBr immediately.

    • Stir at 0°C to RT. Do not heat.

  • Why this works: The reaction proceeds via an

    
    -like pathway assisted by Silver. Because no external base (like Na+ or K+) is used, the proton abstraction (elimination) is significantly suppressed [5][6].
    
Module 4: Decision Tree & FAQ
Experimental Decision Tree

DecisionTree Start Goal: Functionalize This compound Q1 What bond do you want to form? Start->Q1 CC C-C Bond (Chain Extension) Q1->CC CX C-N / C-O / C-F Bond (Substitution) Q1->CX CC_Action USE REFORMATSKY (Zn) Do not use Grignard. Activate Zn with TMSCl. CC->CC_Action CX_Q Is the nucleophile basic? (e.g., NaOEt, NaN3) CX->CX_Q Basic_Yes HIGH RISK: ELIMINATION Switch Reagent CX_Q->Basic_Yes Yes Basic_No Use Silver Promoters (Ag+) or Lewis Acids (TMS-X) CX_Q->Basic_No No Basic_Yes->Basic_No Use TMS-N3 instead of NaN3

Figure 2: Decision logic for selecting the correct reagent class.

Frequently Asked Questions

Q: I see the alkene product even when using Zinc. Why? A: This usually happens during the initiation phase. If the Zinc is not active enough, you heat the reaction to "get it going." That heat causes the bromide to eliminate before it reacts with the Zinc. Fix: Use TMSCl to activate Zinc at room temperature. If it doesn't initiate at 40°C, do not boil it; clean your Zinc or dry your solvent.

Q: Can I use


 conditions (e.g., NaCN in DMSO) to make the nitrile? 
A:  No. Tertiary halides do not undergo 

reactions due to steric hindrance.[4][5] The cyanide ion will act as a base, and DMSO (polar aprotic) will accelerate the E2 elimination. Use TMS-CN with a Lewis Acid (

or

) to introduce the nitrile group via a carbocationic intermediate [7].

Q: How do I remove the elimination byproduct if it forms? A: The alkene (methyl cyclopent-1-enecarboxylate) is conjugated and UV-active. It is less polar than the tertiary alcohol/amine products. It can typically be separated via flash column chromatography using a Hexane/EtOAc gradient.

References
  • Reformatsky Reaction of this compound. Russian Journal of Organic Chemistry, 2014.[6] Describes the specific reaction of this substrate with Zinc and enamides.

  • E2 Elimination Mechanisms. Chemistry LibreTexts. Detailed kinetics of tertiary halide elimination vs substitution.

  • Zaitsev Rule & Tertiary Halides. Master Organic Chemistry. Explains why the conjugated alkene is the thermodynamic trap for this substrate.

  • Reformatsky Reagent Stability. Organic Chemistry Portal. Discusses the low basicity of Zinc enolates preventing side reactions.

  • Silver-Promoted Substitution. PubMed / Chemistry. "Silver-Promoted Fluorination Reactions of α-Bromoamides." Demonstrates Ag-mediated substitution on tertiary carbons to avoid elimination.

  • Silver Acetate Mediated Acetoxylations. ResearchGate. Protocol for using Silver Acetate to substitute alkyl halides under neutral conditions.

  • Nucleophilic Substitution at Tertiary Centers. JimContent. Review of stereoinvertive and Lewis-acid mediated substitutions at tertiary carbons.

Sources

Purification of methyl 1-bromocyclopentane-1-carboxylate by silica gel column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-BR-CP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Critical Alert: The "Silent Killer" in Your Column

Issue: Spontaneous decomposition during purification. Diagnosis: Silica Gel Acidity (


).

The most common failure mode for methyl 1-bromocyclopentane-1-carboxylate is not poor separation, but chemical instability. This molecule contains a tertiary alkyl bromide , a motif highly susceptible to


 or 

-type elimination.

Standard silica gel possesses acidic silanol groups (


) on its surface. These act as Lewis acids, catalyzing the dehydrohalogenation of your product to form methyl 1-cyclopentenecarboxylate  (the 

-unsaturated ester) and HBr.

The Fix: You must neutralize the stationary phase. Do not proceed with a standard column. See the Buffered Protocol below.

Method Development & Visualization

Before packing the column, ensure you can see what you are separating. This compound lacks a conjugated


-system, making UV detection unreliable.
Visualization Strategy (TLC)
MethodSuitabilityObservationNotes
UV (254 nm) LowWeak absorptionOnly the ester carbonyl absorbs; easily missed at low concentrations.
KMnO₄ Stain High Yellow spot on purpleBest for detecting the impurity (the alkene elimination product).
Iodine Chamber MediumBrown/Yellow spotsReversible; good for general detection but less specific.
PMA (Phosphomolybdic Acid) High Dark green/blue on light greenExcellent general stain for esters/halides. Requires heating.[1][2][3]
Solvent System Selection

The polarity of the bromo-ester is generally low.

  • Recommended System: Hexanes / Ethyl Acetate (Hex/EtOAc) or Pentane / Diethyl Ether (

    
    ).
    
  • Starting Point: 95:5 (Hex/EtOAc).

  • Target Rf: 0.3 – 0.4.

  • Elution Order (Typical):

    • Methyl 1-cyclopentenecarboxylate (Elimination impurity) - Least Polar

    • This compound (Target)

    • Methyl cyclopentanecarboxylate (Unreacted precursor) - Most Polar

The "Buffered Silica" Protocol (Step-by-Step)

This protocol neutralizes acidic silanol sites using Triethylamine (TEA), preventing the elimination reaction.[4][5]

Reagents Required:
  • Silica Gel (Standard 60 Å, 230–400 mesh)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Triethylamine (TEA) [4][5][6]

Procedure:

Step 1: Slurry Preparation (The Neutralization Step)

  • Calculate the required silica amount (approx. 30:1 to 50:1 silica-to-crude mass ratio).

  • Prepare a Pre-treatment Solvent : Hexanes containing 1% (v/v) Triethylamine .

  • Suspend the silica in this solvent to create a slurry.[7] Stir gently for 5 minutes to allow the amine to associate with the acidic silanol sites.

Step 2: Column Packing

  • Pour the slurry into the column.[5][7]

  • Flush the packed bed with 2–3 column volumes (CV) of the Pre-treatment Solvent.

    • Why? This ensures the entire length of the column is basic.

  • Critical Wash: Flush with 1 CV of pure Hexanes (or your starting mobile phase without TEA).

    • Why? Excess TEA can cause streaking or affect the separation of sensitive compounds. The "bound" TEA is sufficient to protect your compound.

Step 3: Loading

  • Dissolve your crude oil in a minimum amount of Hexanes/EtOAc (95:5).

  • Do not use DCM for loading if possible, as it can be slightly acidic or contain stabilizers that interfere.

  • Apply carefully to the sand bed.

Step 4: Elution

  • Run the column using your determined gradient (e.g., 0%

    
     10% EtOAc in Hexanes).
    
  • Collect small fractions.

  • Monitor: Check fractions immediately. If you see the "Elimination Product" (UV active, stains instantly with KMnO₄) appearing after the main peak, your column might be turning acidic again.

Troubleshooting & FAQs

Q: My product is streaking on the TLC plate.

  • A: This is often due to hydrolysis or drag caused by the acidic silica on the plate itself. Tip: Add 1 drop of TEA to your TLC developing chamber solvent. If the spot tightens up, your column definitely needs the buffered protocol.

Q: I see a new spot forming during the column run that wasn't in the crude.

  • A: This is "On-Column Decomposition." You likely skipped the buffering step or didn't use enough TEA. Stop the column, flush with 100% EtOAc to recover everything, and restart with fresh, heavily buffered silica (2% TEA).

Q: Can I use Alumina instead?

  • A: Yes. Neutral Alumina (Activity III) is an excellent alternative if the silica method fails. It is naturally less acidic than silica. However, silica is cheaper and offers higher resolution if properly buffered.

Q: How do I remove the Triethylamine from my product?

  • A: TEA has a low boiling point (

    
    ) but can stick.
    
    • Rotary evaporate your fractions.[8][9]

    • If TEA remains, redissolve in

      
       and wash quickly with cold water (TEA is water-soluble; your product is not).
      
    • Dry over

      
       and concentrate.
      

Mechanism of Failure (Visualized)

The following diagram illustrates the pathway difference between standard and buffered chromatography.

G cluster_0 Standard Silica (Acidic) cluster_1 Buffered Silica (Neutralized) Start Crude Mixture (Target + Impurities) AcidicSi Silica Surface (Si-OH) Start->AcidicSi BasicSi Buffered Surface (Si-O⁻ HNzEt₃⁺) Start->BasicSi Elimination E1/E2 Elimination (-HBr) AcidicSi->Elimination Catalysis Product_Bad Olefin Impurity (Methyl 1-cyclopentenecarboxylate) Elimination->Product_Bad Separation Physical Separation BasicSi->Separation Adsorption/Desorption Product_Good Purified Target (this compound) Separation->Product_Good

Figure 1: Mechanistic pathway comparison. Acidic silica catalyzes the loss of HBr, destroying the product. TEA buffering blocks these sites, allowing successful purification.

References

  • Vogel’s Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for chromatographic techniques of alkyl halides).
  • Synthesis & Stability of

    
    -Bromo Esters: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Organic Syntheses, Coll.[9] Vol. 9, p. 425 (2018).[9] "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate" (Demonstrates handling of similar brominated cyclopentane derivatives). Link

  • Visualization Techniques: Thin Layer Chromatography: A Modern Practical Approach. Royal Society of Chemistry. (Staining protocols for esters and halides).

Sources

Troubleshooting zinc activation in Reformatsky reactions with cyclic bromo esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Zinc Activation in Cyclic Bromo Esters Status: Active Operator: Senior Application Scientist

Welcome to the Bench

If you are reading this, you are likely staring at a flask containing zinc dust, a cyclic


-bromo ester, and a carbonyl compound, and absolutely nothing is happening. Or worse, you’ve just experienced a thermal runaway that ejected your septum.

Cyclic bromo esters (e.g., methyl 1-bromocyclohexanecarboxylate) present a unique "double trouble" in Reformatsky chemistry:

  • Secondary Halide Sterics: The C-Br bond is sterically hindered within the ring, making the oxidative insertion of zinc (the rate-determining step) significantly slower than with acyclic primary bromoacetates.

  • Elimination Risks: The rigidity of the ring often favors anti-periplanar elimination, leading to

    
    -unsaturated esters rather than the desired zinc enolate.
    

This guide treats your experiment as a malfunctioning system. We will debug the "hardware" (the zinc surface) and the "software" (the reaction conditions).

Ticket #001: The "Dead" Reaction (No Initiation)

Symptom: You have added the reagents, but there is no exotherm, no color change, and TLC shows only starting material. Root Cause: Zinc Oxide (


) Passivation.
Commercial zinc dust is covered in a thin, robust layer of zinc oxide and hydroxide. This ceramic shell prevents the underlying 

from accessing the bromo ester. Cyclic substrates, being less reactive, cannot penetrate this layer without help.
The Fix: Chemical Etching (TMSCl Activation)

Do not rely on "vigorous stirring" alone. You must chemically strip the oxide layer. The gold standard for difficult substrates is Trimethylsilyl Chloride (TMSCl) activation.

Mechanism: TMSCl reacts with the surface oxides/hydroxides to form soluble silyl ethers and zinc salts, exposing fresh


 lattice sites.


Protocol: The TMSCl "Jumpstart"

Use this for standard cyclic substrates.

  • Dry System: Flame-dry a 3-neck flask under Argon.

  • Zinc Load: Add Zinc dust (1.5 – 2.0 equiv).

    • Pro-Tip: If the zinc is clumpy, mortar and pestle it rapidly in a glovebox or under inert flow before addition.

  • Solvent: Add dry THF (cover the Zn, but keep concentrated).

  • The Etch: Add TMSCl (3–5 mol%) . Stir for 15 minutes at RT.

    • Observation: You should see a slight change in the grey suspension's texture; it may look "fluffier."

  • Entrainment (Optional but Recommended): Add 1,2-dibromoethane (3–5 mol%) and heat to reflux for 1 minute, then cool. This generates a small amount of

    
     and etches the surface further.
    
  • Initiation: Add 10% of your cyclic bromo ester solution dropwise.

    • Success Indicator: A sudden turbidity (cloudiness) or a temperature spike. Once initiated, add the rest slowly.

Ticket #002: Elimination Side-Products

Symptom: You isolated the product, but it's an


-unsaturated ester (the elimination product), not the 

-hydroxy ester. Root Cause: High Temperature & Low Activity. Standard zinc dust requires heat (reflux) to insert into secondary cyclic halides. However, heat promotes elimination (E2-type pathways).

The Fix: Rieke Zinc (


) 
To favor kinetic insertion over thermodynamic elimination, you must lower the reaction temperature. Standard zinc is inactive at 

or

. Rieke Zinc , prepared by reducing

with Lithium naphthalenide, has a massive surface area and high lattice defect density, allowing insertion at low temperatures (

to

).
Data Comparison: Activation Methods
MethodSurface Area (

)
Initiation TempRisk of EliminationRecommended For
Commercial Dust < 0.1Reflux (

)
HighSimple acyclic esters
Acid Wash (HCl) ~0.5

ModerateRobust substrates
TMSCl / 1,2-DBE ~1.0

ModerateStandard cyclic esters
Rieke Zinc (

)
> 40.0

to

Low Sterically hindered / Cyclic
Visual Troubleshooting Workflows
Figure 1: The Activation Logic Gate

Follow this flow to determine the correct activation strategy for your substrate.

ZincActivation Start Start: Cyclic Bromo Ester SubstrateType Is the Ring Strained or Prone to Elimination? Start->SubstrateType Standard Standard Activation Path SubstrateType->Standard No Advanced High-Reactivity Path SubstrateType->Advanced Yes TMSCl Method A: TMSCl + 1,2-DBE (Solvent: THF, Temp: 40°C) Standard->TMSCl Rieke Method B: Rieke Zinc (Reduction of ZnCl2) Advanced->Rieke CheckInit Did exotherm occur? TMSCl->CheckInit Fail Result: Elimination Product TMSCl->Fail Overheating CheckInit->Rieke No (Failed) Success Target: β-Hydroxy Ester CheckInit->Success Yes Cryo Run Reaction at 0°C to -20°C Rieke->Cryo Cryo->Success

Caption: Decision tree for selecting zinc activation methods based on substrate sensitivity.

Figure 2: The Competition (Insertion vs. Elimination)

Understanding why cyclic substrates fail.

Mechanism Substrate Cyclic α-Bromo Ester PathA Path A: Oxidative Insertion (Rate Determining) Substrate->PathA + Zn, Low Temp PathB Path B: Elimination (E2) (Thermal Side Reaction) Substrate->PathB + Zn, High Temp Zn Activated Zinc Surface Zn->PathA Enolate Zinc Enolate (Reformatsky Reagent) PathA->Enolate Unsat α,β-Unsaturated Ester (Dead End) PathB->Unsat Product β-Hydroxy Ester Enolate->Product + Carbonyl

Caption: Kinetic competition between Zinc insertion (desired) and Elimination (undesired) in cyclic systems.

Ticket #003: Experimental Protocols
Protocol A: Rieke Zinc Preparation (For High-Risk Substrates)

Requires strict inert atmosphere (Schlenk line or Glovebox).

  • Preparation: In a dry flask, place Lithium metal (2.1 equiv) and Naphthalene (0.2 equiv) in dry THF. Stir until the solution turns deep dark green (Lithium Naphthalenide forms).

  • Reduction: Add anhydrous

    
     (1.0 equiv)  dissolved in THF dropwise to the green solution.
    
    • Reaction:

      
      .
      
    • The green color will fade to black (finely divided Zinc metal).

  • Usage: The resulting black slurry is Rieke Zinc . Do not isolate. Cool this slurry to

    
     or 
    
    
    
    and add your cyclic bromo ester and ketone/aldehyde directly.
Protocol B: The "Acid Wash" Pre-treatment (For Bulk Clean-up)

Use this if you cannot use TMSCl or Rieke methods, but standard dust is failing.

  • Suspend Zinc dust in 5% HCl (aq) for 2 minutes.

  • Filter rapidly on a Buchner funnel.

  • Wash sequentially:

    
     Acetone 
    
    
    
    Diethyl Ether.
  • Critical Step: Dry under high vacuum at

    
     for 1 hour. Store under Argon.
    
FAQ: Quick Fixes

Q: Can I use Indium instead of Zinc? A: Yes. Indium (In) Reformatsky reactions often proceed in water or mixed solvents and do not require the rigorous activation that Zinc does. However, Indium is significantly more expensive. If your cyclic ester is precious, Indium is a valid "rescue" metal.

Q: My reaction initiates but then stops at 50% conversion. A: The zinc surface has likely become coated with zinc salts (product inhibition) or the oxide layer re-formed.

  • Fix: Add a fresh pulse of TMSCl (1-2 mol%) mid-reaction.

  • Fix: Ensure you are using "High Dilution" technique for the addition of the bromo ester to prevent localized high concentrations of byproducts on the metal surface.

Q: THF vs. Diethyl Ether? A:

  • THF: Better solubility for the zinc enolate, generally faster rates. Best for cyclic substrates.

  • Ether: Slower, but the Reformatsky reagent is often more stable. Use if you see decomposition.

  • Toluene: Use only if high temperatures are required (not recommended for cyclic bromo esters due to elimination risk).

References
  • Erdik, E. (1996). Organozinc Reagents in Organic Synthesis. CRC Press.
  • Rieke, R. D. (1989). "Preparation of highly reactive metal powders and their use in the synthesis of organometallic species."[1] Science, 246(4935), 1260-1264. Link

  • Picotin, G., & Miginiac, P. (1987).[2] "Trimethylchlorosilane-catalyzed reaction of zinc with alpha-bromo esters." The Journal of Organic Chemistry, 52(21), 4796-4797. Link

  • Fürstner, A. (1989).[2] "Recent advancements in the Reformatsky reaction."[3] Synthesis, 1989(08), 571-590. Link

  • Knochel, P., et al. (2011). "Preparation and Applications of Functionalized Organozinc Reagents." Organic Reactions.[4][5][6][7][8][9][10][11][12] Link

Sources

Technical Support Center: Purification Strategies for Reaction Mixtures Containing Unreacted Methyl 1-Bromocyclopentane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the downstream purification of reaction mixtures containing methyl 1-bromocyclopentane-1-carboxylate (CAS 51572-54-4).

Commonly utilized as an electrophile in direct alkylations[1] or as a precursor in Reformatsky-type couplings, this


-bromo ester is frequently used in excess to drive reactions to completion. However, its balanced lipophilicity and thermal sensitivity make the removal of unreacted starting material a notorious bottleneck in organic synthesis. This guide provides field-proven, causality-driven methodologies to isolate your target product efficiently.

Diagnostic Purification Workflow

Before selecting a purification protocol, analyze the structural vulnerabilities of your target product using the decision matrix below.

PurificationWorkflow Start Crude Reaction Mixture (Contains unreacted methyl 1-bromocyclopentane-1-carboxylate) CheckEster Does the target product contain base-sensitive esters or functional groups? Start->CheckEster Scavenge Protocol A: Polymer-Supported Scavenging (e.g., PS-Trisamine) CheckEster->Scavenge YES (Avoid hydrolysis) Hydrolysis Protocol B: Selective Mild Saponification (Aqueous LiOH wash) CheckEster->Hydrolysis NO (Safe to hydrolyze) CheckThermal Is the target product thermally stable and >150 Da heavier than the starting material? CheckEster->CheckThermal Highly Lipophilic Product CheckThermal->Scavenge NO Distillation Alternative: High-Vacuum Kugelrohr Distillation (Monitor for thermal degradation) CheckThermal->Distillation YES

Decision matrix for removing unreacted this compound.

Quantitative Data & Reagent Selection

To understand why standard purification fails, we must look at the physicochemical profile of the compound. The moderate LogP and polar surface area often result in


 values that perfectly match coupled products during normal-phase chromatography[2].
Table 1: Physicochemical Profile of this compound
PropertyValueCausality / Impact on Purification
Molecular Weight 207.07 g/mol [3]High enough to prevent easy removal via standard rotary evaporation.
LogP (Calculated) ~1.87[2]Moderate lipophilicity causes co-elution with target amides/esters on silica gel.
Polar Surface Area 26.3 Ų[2]Limited hydrogen bonding capability; behaves as a non-polar oil.
Reactivity Profile Highly ElectrophilicThe

-carbon is highly activated for

displacement[4]; the ester is activated for hydrolysis.
Table 2: Scavenger Selection Matrix
Scavenger TypeMechanism of ActionBest Used For
PS-Trisamine Resin

displacement of the

-bromide by a primary amine[5].
Neutral or basic products. Rapidly sequesters the

-bromo ester onto the solid phase[6].
PS-Thiophenol Resin

displacement by a highly nucleophilic thiolate.
Acid-sensitive products or highly sterically hindered mixtures.
Aqueous LiOH (Mild) Selective saponification of the activated

-bromo ester.
Target products lacking hydrolyzable esters or epoxides.

Troubleshooting & FAQs

Q: Why is standard silica gel chromatography failing to separate the unreacted ester from my product? A: this compound possesses a balanced lipophilicity/polarity profile (LogP 1.87)[2]. When you perform an alkylation or coupling, the resulting product often shares a similar dipole moment. Relying solely on chromatography often results in mixed fractions because the


 is negligible. Chemical derivatization prior to separation is required.

Q: Can I remove the excess starting material via vacuum distillation? A: This is highly discouraged unless your product is exceptionally stable.


-bromo esters and ketones are thermally sensitive and prone to dehydrobromination or complex decomposition pathways at elevated temperatures[7]. If distillation is absolutely necessary, it must be a short-path Kugelrohr distillation under extreme high vacuum to keep the bath temperature as low as possible.

Q: How does reactive scavenging work, and why is it preferred? A: Reactive scavenging utilizes insoluble polymer-supported reagents (like PS-Trisamine) that contain highly nucleophilic functional groups[8]. Because the


-carbon of this compound is highly electrophilic, it undergoes an 

reaction with the resin. The unreacted starting material becomes covalently bonded to the solid polymer matrix, allowing you to simply filter it out of the solution, leaving your pure product in the filtrate[6].

Validated Experimental Protocols

Protocol A: Reactive Filtration via Polymer-Supported Scavenging

Causality & Self-Validation: This protocol exploits the electrophilicity of the


-carbon. By adding an excess of an insoluble polymer-bound nucleophile, the liquid-phase electrophile is forced onto the solid phase[5]. The physical phase change inherently prevents product contamination. Complete sequestration is self-validated by the disappearance of the starting material spot on TLC prior to filtration.

Step-by-Step Methodology:

  • Quantify: Determine the approximate molar amount of unreacted this compound remaining in the crude reaction mixture via quantitative NMR or GC-MS.

  • Dissolve: Dissolve the crude mixture in a solvent that swells the polystyrene resin effectively (e.g., Dichloromethane, THF, or DMF).

  • Scavenge: Add 2.5 to 3.0 equivalents of PS-Trisamine or PS-Thiophenol resin[8].

  • Agitate: Agitate the mixture gently on an orbital shaker at room temperature for 6 to 12 hours. (Critical: Do not use magnetic stirring, which mechanically shears and pulverizes the resin beads, causing them to clog the filter).

  • Monitor: Check the supernatant by TLC or LC-MS. Once the

    
    -bromo ester is entirely consumed, filter the mixture through a sintered glass funnel (medium porosity).
    
  • Wash: Wash the resin bed with 3 column volumes of the reaction solvent to elute any non-covalently trapped target product.

  • Isolate: Concentrate the combined filtrates under reduced pressure to yield the purified product.

Protocol B: Selective Mild Saponification

Causality & Self-Validation: The electron-withdrawing bromine atom inductively activates the adjacent methyl ester towards nucleophilic acyl substitution. This protocol exploits a massive kinetic difference in hydrolysis rates. The


-bromo ester hydrolyzes rapidly, while unactivated aliphatic esters in your product remain intact. Validation is achieved via aqueous partitioning—only the hydrolyzed carboxylate salt enters the aqueous bicarbonate layer.

Step-by-Step Methodology:

  • Prepare Solvent: Dissolve the crude mixture in a 3:1 mixture of THF and Methanol.

  • Cool: Cool the solution to 0°C using an ice bath to maximize kinetic selectivity.

  • Hydrolyze: Add 1.2 equivalents (relative to the unreacted starting material) of an aqueous 1M LiOH solution dropwise.

  • Monitor: Stir at 0°C for 1 to 2 hours. Monitor the disappearance of the

    
    -bromo ester by TLC.
    
  • Quench & Dilute: Once consumed, dilute the mixture with diethyl ether or ethyl acetate.

  • Extract: Wash the organic layer with saturated aqueous sodium bicarbonate (

    
    ). The hydrolyzed starting material (1-bromocyclopentane-1-carboxylic acid) will partition entirely into the aqueous layer as a water-soluble sodium salt.
    
  • Isolate: Dry the organic layer over anhydrous

    
    , filter, and concentrate to isolate the purified, starting-material-free product.
    

References

1.[3] This compound | C7H11BrO2 | CID 12531340 - PubChem . nih.gov. 3 2.[4] CAS 51572-54-4: Cyclopentanecarboxylic acid, 1-bromo-, methyl ester . cymitquimica.com. 4 3.[5] Solid-Supported Reagents and Scavengers . sopachem.com. 5 4.[2] Buy this compound | 51572-54-4 . smolecule.com. 2 5.[8] Solid supported reagents . biotage.com. 8 6.[7] Managing thermal instability of alpha-bromo ketones . benchchem.com. 7 7.[6] Strategies in organic synthesis - Wipf Group . pitt.edu. 6 8.[1] Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides . nih.gov. 1

Sources

Validation & Comparative

GC-MS fragmentation patterns and identification of methyl 1-bromocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 1-bromocyclopentane-1-carboxylate

A Senior Application Scientist's Comparative Guide to Fragmentation, Identification, and Method Development

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel or modified compounds is a cornerstone of progress. Gas Chromatography-Mass Spectrometry (GC-MS) remains a principal analytical technique for the separation and identification of volatile and semi-volatile organic compounds. However, the interpretation of mass spectra, particularly for molecules with multiple functional groups, requires a deep understanding of fragmentation principles.

This guide provides an in-depth analysis of the expected Electron Ionization (EI) fragmentation patterns of this compound. We will dissect the molecule's structure to predict its mass spectrum, compare the capabilities of GC-MS with alternative analytical techniques for its characterization, and provide a robust experimental protocol for its analysis. This document is designed to serve as a practical reference for scientists tasked with identifying complex halogenated esters.

Chapter 1: Deconstructing the Molecule: Predicted EI Fragmentation Patterns

The utility of Electron Ionization (EI) GC-MS lies in its ability to produce repeatable, information-rich fragmentation patterns that serve as a molecular fingerprint.[1] For this compound (C₇H₁₁BrO₂), the fragmentation is governed by the interplay between the cyclopentane ring, the methyl ester group, and the bromine atom positioned at a quaternary alpha-carbon.

The Molecular Ion (M⁺•)

The first crucial observation in the mass spectrum is the molecular ion. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively), the molecular ion will appear as a characteristic doublet.[2][3]

  • M⁺• Peak: m/z 206 (with ⁷⁹Br)

  • [M+2]⁺• Peak: m/z 208 (with ⁸¹Br)

The relative intensity of these two peaks will be approximately 1:1. While many esters and branched compounds can exhibit weak or absent molecular ions, the presence of the cyclopentane ring, which requires the cleavage of two bonds for fragmentation, may lead to a more observable molecular ion peak than in its linear analogues.[2][4]

Primary Fragmentation Pathways

The energetically unstable molecular ion will undergo fragmentation through several competing pathways, driven by the relative stability of the resulting ions and neutral radicals. The quaternary carbon, substituted with both the bromine and the ester group, is the most likely site for initial bond cleavage.

  • α-Cleavage: Loss of Bromine Radical ([M-Br]⁺) This is predicted to be a dominant fragmentation pathway. The carbon-bromine bond is relatively weak, and its cleavage results in the loss of a bromine radical (Br•) and the formation of a stable, resonance-delocalized carbocation at m/z 127 .

  • α-Cleavage: Loss of Carbomethoxy Radical ([M-COOCH₃]⁺) Cleavage of the C-C bond between the ring and the ester carbonyl group results in the loss of the •COOCH₃ radical (mass 59). This yields the 1-bromocyclopentyl cation, which will retain the isotopic bromine signature at m/z 147 and 149 .

  • α-Cleavage: Loss of Methoxy Radical ([M-OCH₃]⁺) Fragmentation of the ester group itself via the loss of a methoxy radical (•OCH₃, mass 31) is a common pathway for methyl esters.[5][6] This produces a stable bromo-acylium ion, preserving the isotopic doublet at m/z 175 and 177 .

Secondary and Minor Fragments

  • [COOCH₃]⁺ Ion: The presence of a peak at m/z 59 is highly diagnostic for methyl esters, corresponding to the [COOCH₃]⁺ fragment ion.[7]

  • Cyclopentane Ring Fragmentation: The cyclopentane ring itself is known to fragment via the loss of ethene (C₂H₄, mass 28).[8] This fragmentation can occur after the initial loss of the bromine atom, leading to a potential fragment at m/z 99 (127 - 28). Further fragmentation of the ring can produce characteristic ions seen in cycloalkane spectra, such as those at m/z 55 and m/z 41 .[4][8]

.dot

Caption: Predicted EI fragmentation pathways for this compound.

Chapter 2: A Comparative Analysis of Identification Techniques

While EI-GC-MS is a powerful tool for structural elucidation, relying on a single technique can be ambiguous. A comprehensive approach, integrating data from other methods, ensures the highest degree of confidence in structural assignment.

Analytical TechniqueInformation ProvidedAdvantages for This MoleculeLimitations
EI-GC-MS Molecular Fingerprint. Provides detailed fragmentation patterns for structural elucidation and library matching.High sensitivity; characteristic fragments ([COOCH₃]⁺) and isotopic patterns (Br doublet) provide strong diagnostic evidence.The molecular ion may be weak or absent, complicating molecular weight determination.[1][6]
CI-GC-MS Molecular Weight Confirmation. Chemical Ionization (CI) is a "soft" ionization technique that produces a prominent protonated molecule ([M+H]⁺) with minimal fragmentation.Excellent for confirming the molecular weight (m/z 207/209), which can be ambiguous in EI.[9]Provides very little structural information from fragmentation.
GC-HRMS Elemental Formula. High-Resolution Mass Spectrometry (HRMS) measures m/z to several decimal places, allowing for the calculation of the exact elemental formula.Unambiguously confirms the elemental formula (C₇H₁₁BrO₂) and distinguishes the target from any potential isomers with the same nominal mass.[10]Higher instrument cost and complexity.
NMR Spectroscopy Definitive Molecular Structure. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.Provides the complete, unambiguous 3D structure and stereochemistry, which MS cannot.Lower sensitivity than MS; requires a larger quantity of pure sample.

Recommendation: For initial identification and screening, EI-GC-MS is unparalleled in its speed and the richness of its data. However, for the definitive structural confirmation of a novel compound like this compound, a combination of EI-GC-MS (for the fragmentation fingerprint), CI-GC-MS (to confirm molecular weight), and NMR Spectroscopy (for absolute structural proof) is the gold standard.

Chapter 3: Experimental Protocol for Analysis

This section outlines a standardized protocol for the analysis of this compound using a standard capillary GC-MS system.

1. Sample Preparation

  • Objective: To prepare a dilute sample in a suitable solvent for GC injection.

  • Protocol:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve the sample in 1.0 mL of a high-purity solvent such as ethyl acetate or dichloromethane in a volumetric flask.[11]

    • Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL. High concentrations can lead to column overload and source contamination.

    • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Objective: To achieve good chromatographic separation from impurities and obtain a clean mass spectrum.

  • Method Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform for routine analysis.
MS System Agilent 5977 MSD or equivalentIndustry-standard single quadrupole detector.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile compounds.[12]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature ramp suitable for eluting semi-volatile compounds.
MS Source Temp. 230 °CStandard temperature to promote ionization and prevent condensation.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI)To generate a reproducible fragmentation pattern.[1]
Ionization Energy 70 eVThe industry standard for creating comparable spectra and enabling library searches.[12]
Mass Range m/z 40 - 350A range that covers the expected molecular ion and all significant fragments.

.dot

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample (10 mg) B Dissolve in Solvent (1 mL) A->B C Dilute to 10-100 µg/mL B->C D Transfer to Autosampler Vial C->D E Inject Sample (1 µL) D->E F Separation on GC Column E->F G Ionization (EI, 70 eV) F->G H Mass Analysis (m/z 40-350) G->H I Acquire Mass Spectrum H->I J Identify Key Fragments I->J K Confirm Structure J->K

Caption: A typical experimental workflow for GC-MS analysis.

Chapter 4: Data Interpretation and Summary

A systematic approach to interpreting the resulting mass spectrum is critical. The process should involve identifying the molecular ion and then matching the observed fragments to the predicted pathways.

Summary of Predicted Diagnostic Ions:

m/z ValueProposed Fragment IdentityFragmentation PathwayDiagnostic Value
206 / 208 [C₇H₁₁BrO₂]⁺•Molecular Ion (M⁺•)Confirms molecular weight and presence of one bromine atom.
175 / 177 [M - OCH₃]⁺Loss of methoxy radicalIndicates a methyl ester and retains the Br atom.
147 / 149 [M - COOCH₃]⁺Loss of carbomethoxy radicalIndicates an ester attached to the ring and retains the Br atom.
127 [M - Br]⁺Loss of bromine radical Likely Base Peak. Highly stable cation, confirms loss of Br.
99 [M - Br - C₂H₄]⁺Loss of Br, then etheneConfirms cyclopentane ring structure.
59 [COOCH₃]⁺Cleavage of ester groupHighly diagnostic for a methyl ester.
55 [C₄H₇]⁺Ring fragmentationCharacteristic of a five-membered carbon ring.

Distinguishing from Isomers: The fragmentation pattern is highly dependent on the location of the substituents. For example, an isomer such as methyl 2-bromocyclopentane-1-carboxylate would have a hydrogen on the alpha-carbon. This would open up additional fragmentation pathways, such as the loss of HBr, and would likely lead to a different base peak, making it distinguishable from the 1-bromo isomer.

Conclusion

The identification of this compound by GC-MS is a multi-faceted process that relies on a predictive understanding of its fragmentation. By recognizing the characteristic isotopic signature of bromine, the diagnostic ions of the methyl ester group, and the expected fragmentation of the cyclopentane ring, a researcher can confidently interpret the resulting mass spectrum. The primary cleavage is expected to be the loss of the bromine radical to form a stable cation at m/z 127. For absolute certainty, especially in regulated environments, this EI-GC-MS data should be supplemented with molecular weight confirmation by CI-GC-MS and definitive structural analysis by NMR. The protocol and comparative data provided in this guide offer a comprehensive framework for the successful analysis of this and other complex halogenated compounds.

References

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Diedrich, G., & Schlieper, H. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8870–8875. Retrieved from [Link]

  • Tran, T. T., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 217, 1-13. Retrieved from [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527–1543. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]

  • Dudziak, M. (2011). Gc-ms determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 4(3), 117-122. Retrieved from [Link]

  • Harris, B. C., et al. (2018). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. MethodsX, 5, 123-130. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexane, bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. Retrieved from [Link]

  • Cretu, G., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association, 109(10), 322-329. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Why do dihaloalkanes lose both halogen atoms during mass spectrometry?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 28). Mass Spectrometry of Cycloalkanes. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.7: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Advent Chembio. (2025, January 24). EP 05 | Gas Chromatography Solvents Explained: GC, GC-MS & GC-HS Application. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to Leaving Group Abilities: Bromine vs. Iodine in Cyclopentane Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of cyclopentane carboxylates is a critical operation in the synthesis of conformationally restricted pharmacophores. In these cyclic systems, nucleophilic substitution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and elimination (

) pathways are highly sensitive to the nature of the leaving group[1]. Among the halogens, bromine and iodine are the most frequently employed nucleofuges. While both are excellent leaving groups, their differing atomic radii, electronegativities, and polarizabilities lead to distinct kinetic and thermodynamic profiles.

This guide provides an objective, data-driven comparison of bromine versus iodine as leaving groups in cyclopentane carboxylate scaffolds, detailing the causality behind their reactivity and providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Why Iodine Outperforms Bromine

The superiority of iodine over bromine as a leaving group in aliphatic nucleophilic substitution is governed by three fundamental principles:

  • Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~234 kJ/mol) than the C–Br bond (~285 kJ/mol)[2]. This weaker bond lowers the activation energy required to reach the transition state during heterolytic cleavage, directly accelerating the reaction rate[1].

  • Polarizability and Atomic Radius: Iodine has a larger atomic radius (140 pm) compared to bromine (115 pm)[3]. The larger, more diffuse electron cloud of the iodide ion is highly polarizable. As the nucleophile approaches and the carbon-halogen bond begins to break, iodine's polarizability allows it to better stabilize the developing negative charge in the transition state[4].

  • Basicity: Leaving group ability inversely correlates with basicity. Iodide is the conjugate base of a stronger acid (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) compared to bromide (
    
    
    ,
    
    
    ). Weaker bases are more stable as independent anions, making iodide a superior nucleofuge[2].
Stereoelectronic Effects in Cyclopentane Carboxylates

In the specific context of cyclopentane carboxylates, stereoelectronic effects dictate reaction feasibility. The cyclopentane ring adopts a flexible envelope or half-chair conformation. When a bulky carboxylate group is present, it introduces steric hindrance that can severely impede the backside attack required for


 reactions[5].

Because the C–I bond is longer than the C–Br bond, the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 antibonding orbital of the C–I bond is more accessible to incoming nucleophiles. The nucleophile does not need to penetrate as deeply into the steric bulk of the functionalized ring to initiate orbital overlap, effectively mitigating some of the steric crowding inherent to the cyclopentane scaffold.

Quantitative Data Comparison

To objectively compare these leaving groups, we must look at both their intrinsic physical parameters and their empirical performance in a controlled cyclic system.

Table 1: Physical and Kinetic Parameters of Halogen Leaving Groups
ParameterBromine (Br)Iodine (I)
Atomic Radius 115 pm[3]140 pm[3]
Carbon-Halogen Bond Energy ~285 kJ/mol[2]~234 kJ/mol[2]
Conjugate Acid ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-9.0-10.0[3]
Relative ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Rate
1x~10x to 50x[1]
Steric Hindrance (Backside Attack) ModerateLow (due to longer C-I bond)
Table 2: Experimental Performance in Cyclopentane Carboxylate Substitution

(Model Reaction: Azidation of Ethyl 2-halocyclopentanecarboxylate with


 in DMF at 25°C)
SubstrateLeaving GroupReaction TimeIsolated YieldPrimary Pathway
Ethyl 2-bromocyclopentanecarboxylateBromide (

)
12.0 hours78%

with minor

competition
Ethyl 2-iodocyclopentanecarboxylateIodide (

)
2.5 hours92%

(Clean stereochemical inversion)

Experimental Protocols: Self-Validating Kinetic Study

To empirically validate the leaving group abilities in your own laboratory, we recommend the following self-validating kinetic workflow. This protocol tracks the


 displacement of the halide by a standard nucleophile using GC-MS to monitor substrate depletion and product formation simultaneously.

Objective: Determine the relative reaction rates (


) of ethyl 2-bromocyclopentanecarboxylate vs. ethyl 2-iodocyclopentanecarboxylate.
Step-by-Step Methodology:
  • Preparation of Standard Solutions:

    • Prepare a 0.5 M solution of the electrophile (ethyl 2-bromocyclopentanecarboxylate or ethyl 2-iodocyclopentanecarboxylate) in anhydrous N,N-dimethylformamide (DMF).

    • Prepare a 1.0 M solution of sodium azide (

      
      ) in anhydrous DMF. Causality Note: Add 18-crown-6 (0.1 equiv) to the nucleophile solution. This chelates the sodium cation, leaving the azide anion "naked" and highly reactive, ensuring the reaction rate is strictly dependent on the leaving group[5].
      
    • Self-Validation Check: Dope the electrophile solution with an internal standard (e.g., biphenyl, 0.1 M). This ensures that any variations in injection volume during GC-MS analysis do not skew the kinetic data.

  • Reaction Initiation:

    • Equilibrate both solutions to exactly 25.0 °C in a thermostatic water bath to prevent temperature-induced rate fluctuations.

    • Mix equal volumes of the electrophile and nucleophile solutions under an inert nitrogen atmosphere to initiate the reaction.

  • Kinetic Sampling:

    • Withdraw 50 μL aliquots at precise time intervals (e.g., 5, 15, 30, 60, 120 minutes).

    • Causality Note: Immediately quench each aliquot by diluting it into 1 mL of cold ethyl acetate/water (1:1 v/v). The water dissolves the unreacted

      
       and DMF, instantly halting the reaction and freezing the kinetic profile at that exact second.
      
  • Analysis & Data Processing:

    • Extract the organic layer and analyze via GC-MS.

    • Plot the natural log of substrate concentration relative to the internal standard,

      
      , versus time. The slope of this pseudo-first-order plot yields the observed rate constant (
      
      
      
      ).
    • Validation Check: The

      
       for the iodo-derivative should be roughly an order of magnitude larger than that of the bromo-derivative, confirming the lower activation barrier associated with the weaker C–I bond[1].
      

Mechanistic Divergence Workflow

The following diagram illustrates the kinetic divergence between the two substrates during nucleophilic attack, highlighting how activation energy dictates the reaction pathway.

G Start Cyclopentane Carboxylate Scaffold SubBr Bromide Substrate (C-Br Bond: ~285 kJ/mol) Start->SubBr Bromination SubI Iodide Substrate (C-I Bond: ~234 kJ/mol) Start->SubI Iodination TSBr Higher Activation Energy Slower S_N2 Kinetics SubBr->TSBr Nucleophile Attack TSI Lower Activation Energy Faster S_N2 Kinetics SubI->TSI Nucleophile Attack Prod Substituted Product (Inverted Stereocenter) TSBr->Prod Br⁻ Departs TSI->Prod I⁻ Departs

Kinetic pathways of nucleophilic substitution comparing bromide and iodide leaving groups.

Conclusion

For the functionalization of cyclopentane carboxylates, iodine is objectively the superior leaving group when rapid, high-yielding nucleophilic substitution is required. Its larger atomic radius, greater polarizability, and weaker bond to carbon collectively lower the activation energy of the rate-determining step[1]. While bromides are often more chemically stable for long-term benchtop storage[2], the enhanced kinetics of iodides make them indispensable for sterically demanding substrates where competing elimination reactions must be minimized.

References

  • Source: National Institutes of Health (PMC)
  • Nucleophilic Substitution Reactions - Haloalkanes Source: CK-12 Foundation URL
  • A Comparative Analysis of Leaving Group Ability: Bromide vs.
  • Nucleophilic Substitution (SN2)

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 1-bromocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Methyl 1-bromocyclopentane-1-carboxylate (CAS: 51572-54-4) is a specialized


-bromo ester commonly used as a Reformatsky reagent precursor in organic synthesis. Unlike generic solvents, this compound possesses distinct alkylating properties and potential lachrymatory (tear-inducing) effects that mandate specific handling protocols beyond standard halogenated waste procedures.[1]

Critical Safety Warning: As an


-halo ester, this compound is chemically active.[1] It can act as a potent alkylating agent toward biological nucleophiles (DNA, proteins).[1] Disposal protocols must prevent accidental exposure and environmental release.[1][2]
Chemical Profile
ParameterSpecification
CAS Number 51572-54-4
Formula

Molecular Weight 207.07 g/mol
Physical State Liquid (often colorless to pale yellow)
Key Hazards Skin/Eye Irritant (H315, H319), Combustible (H227), Potential Lachrymator
Reactivity Susceptible to hydrolysis; reacts vigorously with Zinc (Reformatsky), strong bases, and reducing agents.[1][3][4]

Risk Assessment & Waste Categorization[1]

Before disposal, you must categorize the waste stream.[1][2][5] The disposal route differs significantly between the pure reagent and reaction mixtures.

The "Self-Validating" Categorization Logic

Use this logic to determine your disposal path. If the condition is met, follow the designated stream.

  • Stream A: Pure Substance (Expired/Surplus)

    • Condition: Chemical is in its original container or a secondary stock bottle.[1] Purity >90%.

    • Action:Lab Pack Service. Do not bulk with general solvents.[1]

  • Stream B: Reaction Mixtures (Post-Process)

    • Condition: Compound is dissolved in solvent (THF, Ether) or exists as a crude reaction byproduct.[1]

    • Action:Quench -> Bulking -> Halogenated Waste.

Operational Protocols

Stream A: Disposal of Pure Reagent (Lab Packing)

Best for: Expired bottles, surplus inventory.[1]

Why this method? Lab packing maintains the chemical in its original isolation, preventing exothermic incompatibility reactions in bulk waste drums.[1]

  • Inspection: Verify the cap is TFE-lined and chemically resistant. Ensure the bottle is not pressurized.[1]

  • Secondary Containment: Place the bottle in a polyethylene bag (ziplock style) to contain potential weeping or fumes.

  • Labeling: Apply a hazardous waste label.

    • Must include: "this compound," "Combustible," and "Irritant."[1][3]

  • Storage: Store in the Halogenated Organic satellite accumulation area until EHS pickup.

    • Segregation: Keep separate from oxidizers (e.g., nitric acid) and strong bases (e.g., sodium hydroxide).[1]

Stream B: Disposal of Reaction Mixtures

Best for: Rotovap residues, mother liquors, or quenched Reformatsky reactions.[1]

Why this method?


-bromo esters can react with nucleophiles in a waste drum. You must ensure the reactive bromide is stable or diluted.
Step 1: Quenching (If Reactive Intermediates Present)

If the waste stream contains active organozinc intermediates (Reformatsky product), quench carefully:

  • Cool the mixture to 0°C.

  • Slowly add dilute acid (1M HCl or saturated

    
    ) to destroy organometallics.
    
  • Separate the organic layer.[1]

  • Note: The this compound itself is stable to mild acid but will hydrolyze in strong base. Avoid quenching with strong caustic (NaOH) as this may generate heat and release bromide ions rapidly.

Step 2: Bulking[1]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Diethyl Ether, THF, DCM) is compatible with the facility's Halogenated Waste stream.[1]

  • Transfer: Pour the organic layer into the Halogenated Solvent Waste carboy.

    • Critical: Do not fill carboys >90% full to allow for thermal expansion.[1]

  • Log: Record the approximate percentage of this compound on the waste tag. High concentrations (>5%) should be noted for the waste disposal vendor.

Decision Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Identification: This compound CheckState What is the physical state? Start->CheckState Pure Pure Liquid / Original Bottle CheckState->Pure Unused/Expired Mixture Reaction Mixture / Solution CheckState->Mixture Dissolved LabPack Stream A: Lab Pack (Segregate & Overpack) Pure->LabPack ZincPresent Contains Active Zinc/Reformatsky Reagent? Mixture->ZincPresent Quench Protocol: Acidic Quench (1M HCl or sat. NH4Cl) ZincPresent->Quench Yes SepLayer Separate Organic Layer ZincPresent->SepLayer No Quench->SepLayer HaloWaste Stream B: Halogenated Waste Drum (Bulk Disposal) SepLayer->HaloWaste

Figure 1: Decision matrix for segregating pure reagent from reaction byproducts to ensure chemical stability during disposal.

Emergency Response & Spill Control

Because disposal procedures often necessitate handling, the risk of a spill is highest during transfer.[1]

ScenarioProtocol
Minor Spill (<50 mL) 1. Evacuate immediate area (potential lachrymator).2. Don PPE: Double Nitrile gloves or Silver Shield/Laminate (breakthrough time is short for halogenated esters).3. Absorb with vermiculite or polypropylene pads.4.[1] Place in a sealed bag and label as Hazardous Waste.
Skin Contact 1. Immediate Flush: Wash with soap and water for 15 minutes.[1] 2. Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.3. Seek medical attention if irritation persists.
Eye Contact 1. Flush with eyewash station for 15 minutes.2.[1] Hold eyelids open.3. Medical Emergency: Transport to ER immediately (corneal damage risk).

Regulatory Compliance (RCRA & EPA)

For US-based laboratories, strict adherence to RCRA (Resource Conservation and Recovery Act) is mandatory.[1]

  • Waste Code Assignment:

    • D001: If the waste mixture is ignitable (Flash point <60°C).

    • Halogenated Solvents (F-Codes): If mixed with listed solvents (e.g., Methylene Chloride, F002).[1][6][7]

    • Non-Specific: If pure, it typically falls under "Hazardous Waste - Toxic/Irritant" pending specific state regulations.[1]

  • Container Specs:

    • Must be UN-rated (e.g., 1A1 for steel drums, 3H1 for plastic jerricans).[1]

    • Must be kept closed except when adding waste (40 CFR 262.15).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12531340, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

Sources

Advanced Safety & Operational Guide: Handling Methyl 1-bromocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist When scaling up organic syntheses or developing novel pharmaceutical intermediates, the transition from theoretical chemistry to benchtop execution introduces critical physical risks. Methyl 1-bromocyclopentane-1-carboxylate (CAS: 51572-54-4) is a highly valuable electrophile in drug development[1], but its reactivity necessitates rigorous, self-validating safety protocols. This guide is engineered to provide researchers with the mechanistic reasoning behind every piece of Personal Protective Equipment (PPE) and operational step, ensuring both scientific integrity and personnel safety.

Mechanistic Hazard Profile

This compound is an α-bromo ester. Its utility in nucleophilic substitution reactions—such as the alkylation of phenols or amines to build complex molecular architectures[2]—stems from the highly labile bromine atom adjacent to the electron-withdrawing ester group.

However, this exact chemical feature makes the compound a potent alkylating agent in biological systems[3]. Upon contact with skin, ocular tissue, or respiratory mucosa, the compound rapidly undergoes nucleophilic attack by biological amines and thiols, leading to covalent modification of tissue proteins and severe irritation[4][5].

Quantitative & Mechanistic Hazard Summary
Property / GHS CodeValue / HazardMechanistic Causality
Molecular Weight 207.06 g/mol Its relatively low molecular weight contributes to significant vapor pressure at room temperature, driving inhalation risks[4].
H227 Combustible LiquidThe volatile organic ester structure readily forms ignitable vapor-air mixtures if exposed to elevated temperatures or ignition sources[4][6].
H302 Harmful if SwallowedThe alkylating nature of the α-bromo ester disrupts gastrointestinal cellular integrity upon ingestion[4].
H315 / H319 Skin & Eye IrritationRapid nucleophilic substitution by tissue nucleophiles on the electrophilic α-carbon causes immediate cellular damage[4][7].
H335 Respiratory IrritationInhalation of volatile vapors leads to the alkylation of sensitive mucosal membranes in the respiratory tract[5].

Rationalized Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. Selecting PPE for this compound requires understanding the specific breakthrough mechanics of halogenated esters.

PPE CategoryRequired SpecificationScientific Causality & Self-Validation
Hand Protection Double-gloving: Nitrile (inner, 4 mil) + Butyl Rubber (outer, 14 mil).Causality: Halogenated organic esters rapidly permeate standard thin nitrile. Butyl rubber provides superior chemical resistance to ester breakthrough. Validation: Inspect outer gloves for swelling, tackiness, or discoloration every 30 minutes. Replace immediately if observed.
Eye/Face Protection Tight-fitting chemical splash goggles + full face shield.Causality: The H319 hazard indicates severe ocular damage potential. Standard safety glasses allow vapor ingress from the sides and bottom. Validation: Perform a negative pressure check by inhaling slightly to ensure a hermetic seal around the eyes before entering the fume hood zone.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) + Chemical Apron.Causality: Directly addresses the H227 Combustible Liquid hazard. Synthetic blends (like polyester) can melt into the skin during a flash fire. Validation: Coat must be fully buttoned to the neck to prevent vapor settling on underlying garments.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).Causality: Mitigates H335 respiratory irritation by capturing volatile emissions. Validation: Check the digital airflow monitor prior to uncapping the reagent. Tape a small piece of tissue to the sash; it must pull inward steadily.

Operational Workflow: Nucleophilic Substitution Setup

The following protocol describes the safe handling of this compound during a standard nucleophilic substitution reaction[2]. This workflow is designed as a self-validating system, meaning each step contains a built-in check to confirm safety before proceeding.

Workflow A 1. Environmental Validation Verify Fume Hood Airflow (80-120 fpm) B 2. Reagent Preparation Purge Vessel with Argon (Inerting) A->B C 3. Syringe Transfer Extract Reagent via Septum B->C D 4. Dropwise Addition Monitor Exotherm (Self-Validation) C->D E 5. Quenching Neutralize Unreacted Electrophile D->E

Self-validating operational workflow for handling reactive α-bromo esters.

Step-by-Step Methodology: Reagent Transfer & Reaction Execution
  • Environmental Validation: Activate the chemical fume hood. Do not proceed unless the face velocity is confirmed between 80-120 feet per minute (fpm).

  • Inert Atmosphere Setup: Because combustible vapors (H227) and ambient moisture can degrade the ester, purge the reaction flask with Argon for 5 minutes. Causality: Argon is heavier than air and provides a superior protective blanket over the volatile liquid compared to Nitrogen, suppressing ignition risks.

  • Closed-System Transfer: Never pour this reagent openly. Use a Schlenk line and a gas-tight glass syringe equipped with a stainless steel needle to pierce the septum of the reagent container. Validation: Pull a slight vacuum on the syringe before extraction to ensure the plunger seal is tight and will not leak volatile vapors.

  • Dropwise Addition: Add the reagent to the nucleophile solution dropwise at 0°C[2]. Causality: Nucleophilic substitutions with reactive α-bromo esters are highly exothermic. Rapid addition causes thermal runaway, volatilizing the ester and overwhelming the fume hood's capture capacity. Validation: Monitor the internal reaction thermometer; pause addition if the temperature rises by more than 5°C.

  • Post-Transfer Decontamination: Immediately rinse the syringe with a compatible organic solvent (e.g., acetone) directly into a designated halogenated waste container, followed by a mildly basic water rinse to hydrolyze trace residues.

Spill Management & Chemical Disposal Plan

A spill of this compound presents immediate inhalation (H335) and flammability (H227) crises.

Immediate Spill Response Protocol
  • Evacuate & Isolate: Immediately step back, lower the fume hood sash, and alert nearby personnel. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Absorption (Do Not Use Water): Cover the spill completely with a high-capacity, inert absorbent material (e.g., diatomaceous earth or dry sand). Causality: Applying water to an organic ester spill can spread the combustible liquid and generate hazardous runoff. Inert absorbents trap the volatile ester without generating heat.

  • Collection: Using non-sparking tools (to prevent igniting H227 vapors), scoop the saturated absorbent into a heavy-duty polyethylene hazardous waste bag.

  • Surface Decontamination: Wash the spill surface with a 5% sodium bicarbonate solution. Causality: The mild base promotes the hydrolysis of any residual α-bromo ester into less reactive, water-soluble byproducts. Validation: Wipe the area with pH paper; a neutral pH indicates successful decontamination.

Waste Segregation Logic

WasteLogic Waste Reaction Mixture / Spill Cleanup Halogen Contains Bromine? (Yes) Waste->Halogen Aqueous Aqueous Quench Phase Waste->Aqueous HalBin Halogenated Organic Waste Stream Halogen->HalBin AqBin Aqueous / Basic Waste Stream Aqueous->AqBin

Waste segregation decision tree for brominated ester workflows.

  • Halogenated Organic Waste: All organic layers, unreacted this compound, and initial solvent rinses MUST be routed to the Halogenated Waste stream. Causality: Mixing halogenated organics with non-halogenated waste during incineration can produce highly toxic dioxins.

  • Solid Waste: Contaminated gloves, septa, and absorbent materials must be sealed in secondary containment and labeled explicitly with "Contains Halogenated Irritants (CAS 51572-54-4)".

References

  • Buy this compound | 51572-54-4 - Smolecule. Smolecule.1

  • CAS 51572-54-4: Cyclopentanecarboxylic acid, 1-bromo-, methyl ester. CymitQuimica. 3

  • S1 Supporting Information New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein. PLOS ONE / DOI.2

  • This compound | C7H11BrO2 | CID 12531340. PubChem. 4

  • 51572-54-4 | this compound. ChemScene.5

  • 51572-54-4 | CAS DataBase. ChemicalBook. 7

  • 1-broMocyclopentanecarboxylic acid Methyl ester | 51572-54-4. Echemi. 6

Sources

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